molecular formula C37H46NNaO12 B1679330 Rifamycin Sodium CAS No. 15105-92-7

Rifamycin Sodium

货号: B1679330
CAS 编号: 15105-92-7
分子量: 719.7 g/mol
InChI 键: YVOFSHPIJOYKSH-NLYBMVFSSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifamycin is a group of antibiotics, first isolated in 1957, characterized by a natural ansa structure that is unique to this class of compounds . These compounds are synthesized naturally by the bacterium Amycolatopsis rifamycinica . Rifamycins are bactericidal and function by specifically inhibiting bacterial DNA-dependent RNA synthesis . Their antibacterial activity relies on the high-affinity binding to the β-subunit of the prokaryotic DNA-dependent RNA polymerase, which blocks transcription through a steric-occlusion mechanism that prevents chain elongation . This interaction exhibits a high degree of selectivity for the bacterial enzyme over the mammalian counterpart . Rifamycins are notably effective against mycobacteria and are a cornerstone in tuberculosis research, in addition to being studied for applications against leprosy and Mycobacterium avium complex (MAC) infections . They also demonstrate activity against a range of Gram-positive and Gram-negative bacteria, including staphylococci and streptococci . A significant consideration in research applications is the potential for rapid resistance development, which can occur via single-amino-acid mutations in the RNA polymerase target . This product is designated for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOFSHPIJOYKSH-NLYBMVFSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46NNaO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6998-60-3 (Parent)
Record name Rifamycin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifamycin, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0040208
Record name Rifamycin SV sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14897-39-3, 15105-92-7
Record name Rifamycin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifamycin, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifamycin SV sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rifamycin, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIFAMYCIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32086GS35Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

basic pharmacological profile of Rifamycin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Pharmacological Profile of Rifamycin Sodium

Introduction

This compound, a member of the ansamycin class of antibiotics, is a semi-synthetic derivative of Rifamycin SV, which is naturally produced by the bacterium Amycolatopsis mediterranei.[1][2] It is a broad-spectrum antibiotic with potent bactericidal activity, particularly against mycobacteria, making it a cornerstone in the treatment of tuberculosis and other challenging bacterial infections.[1][3] This guide provides a detailed examination of the fundamental pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

The antibacterial effect of this compound is rooted in its highly specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[4][5] This enzyme is critical for the transcription of DNA into RNA, an essential step in bacterial protein synthesis.[1]

This compound binds with high affinity to the β-subunit of the prokaryotic RNAP, whereas its affinity for the analogous mammalian enzyme is significantly lower, which accounts for its selective toxicity.[4][5] The binding occurs within the RNA exit tunnel, not at the active site itself.[6] This interaction physically obstructs the path of the elongating RNA transcript once it reaches a length of two to three nucleotides. This process, known as a "steric-occlusion" mechanism, prevents further chain elongation, thereby halting transcription and leading to bacterial cell death.[5][6] This bactericidal action is a key advantage in treating severe infections.[1]

G cluster_bacterium Bacterial Cell Rifamycin Rifamycin Sodium RNAP DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit Elongation RNA Chain Elongation Rifamycin->Elongation Inhibits via Steric Occlusion Transcription Transcription Initiation DNA Bacterial DNA DNA->Transcription Transcription->Elongation Protein Protein Synthesis Elongation->Protein Elongation->Protein Blocked Death Bacterial Cell Death Protein->Death Halted G Oral Oral Administration GI GI Tract Oral->GI Absorb Minimal Systemic Absorption (<0.1%) GI->Absorb Feces Feces (>90%) GI->Feces Unabsorbed Drug Plasma Systemic Circulation Absorb->Plasma Distribute Distribution Plasma->Distribute Metabolism Metabolism (Liver) Plasma->Metabolism Binding High Protein Binding (~80%) Plasma->Binding Tissues Tissues Distribute->Tissues Excretion Excretion Metabolism->Excretion Excretion->Feces Biliary Route Urine Urine (<0.01%) Excretion->Urine G cluster_mechanisms Resistance Mechanisms Rifamycin Rifamycin Action: Inhibits RNA Polymerase Resistance Bacterial Resistance Rifamycin->Resistance Overcome by Target Target Modification Resistance->Target Inactivation Enzymatic Inactivation Resistance->Inactivation Transport Altered Transport Resistance->Transport rpoB Mutation in rpoB gene Target->rpoB e.g. ADP ADP Ribosylation, Glycosylation, Phosphorylation Inactivation->ADP e.g. Efflux Increased Efflux, Reduced Uptake Transport->Efflux e.g. G Start Start: Isolate Bacterial Strain Prep Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prep Inoculate Inoculate Drug Dilutions and Controls with Bacteria Prep->Inoculate Dilute Prepare 2-Fold Serial Dilutions of this compound in a 96-well plate Dilute->Inoculate Incubate Incubate Plate at 37°C (18-24 hours) Inoculate->Incubate Assess Visually Assess Wells for Turbidity (Growth) Incubate->Assess Result Determine MIC: Lowest concentration with no visible growth Assess->Result

References

The Cornerstone of Tuberculosis Treatment: A Technical Guide to the Natural Sources and Fermentation of Rifamycin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of rifamycin antibiotic production, exploring its natural origins and the intricacies of its fermentation. We provide a comprehensive overview of the primary microbial sources, detailed fermentation parameters with corresponding yields, and a look into the molecular machinery governing its biosynthesis. This document is designed to be a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and pharmaceutical development, offering both foundational knowledge and practical insights into the production of this critical class of antibiotics.

Natural Sources of Rifamycin Antibiotics

The primary and most well-studied natural producer of rifamycin antibiotics is the Gram-positive bacterium Amycolatopsis mediterranei .[1][2][3][4] This species, originally isolated from a soil sample in a pine forest near St. Raphael, France, has been known by several names, including Streptomyces mediterranei and Nocardia mediterranei.[3][4]

While A. mediterranei remains the cornerstone of industrial rifamycin production, scientific exploration has identified other natural sources, highlighting the biosynthetic potential for this antibiotic family in diverse environments. These include:

  • Other Actinomycetes: Various species of Streptomyces and Micromonospora locustis have also been reported as rifamycin producers.[5]

  • Extreme Environments: A notable discovery is the isolation of a rifamycin-producing strain, Actinomadura sp. TRM71106, from the harsh environment of the Taklamakan Desert.[6]

  • Marine Ecosystems: The marine actinobacterium Salinispora, isolated from a marine sponge, has been identified as a novel source of rifamycins, indicating that marine environments are a promising frontier for discovering new producers of this antibiotic class.[7]

Fermentation of Rifamycin B: A Quantitative Overview

The production of rifamycin B, the precursor to many semi-synthetic derivatives like rifampicin, is achieved through submerged fermentation of Amycolatopsis mediterranei. The yield of rifamycin B is highly dependent on a multitude of factors, including media composition, pH, temperature, aeration, and fermentation strategy. Below are tables summarizing quantitative data from various studies to provide a comparative overview of production parameters and their impact on yield.

Table 1: Fermentation Parameters and Rifamycin B/SV Yields in Batch Culture

StrainFermentation Medium ComponentsTemperature (°C)Initial pHFermentation Time (days)Max. Yield (g/L)Reference
A. mediterraneiGlucose (120g/L), Bacto-peptone (10g/L), Yeast extract (5g/L)257.281.15[3][8]
A. mediterraneiF1 medium with 1.8% KNO₃287.082.92[3]
A. mediterranei U32Bennet medium with 80mM KNO₃307.06~1.2 (1791.7 µM Rifamycin SV)[9][10]
A. mediterranei M 18 (mutant)RFB 2244 medium287.35Not specified, but higher than parent[11]

Table 2: Impact of Fed-Batch Strategies on Rifamycin B Production

StrainBase MediumFed-Batch SupplementFeeding TimeTotal Fermentation Time (days)Max. Yield (g/L)Reference
A. mediterranei NCHF2m10.1% Yeast ExtractDay 281.95[3]
A. mediterranei NCHF2m35% Glucose SyrupDay 31020.9[11]
A. mediterranei NCHF2m31% GlucoseDay 6 and 81020.9[11]
A. mediterranei NCHF2m30.1% UracilDay 21020.0[11]
A. mediterranei NCHF2m3Glucose Syrup + Glucose + UracilVarious1024.8[11]

Experimental Protocols

This section provides a synthesized overview of key experimental protocols for the production and analysis of rifamycin B from Amycolatopsis mediterranei.

Strain Maintenance and Inoculum Preparation
  • Maintenance: A. mediterranei strains are typically maintained on agar slants of a suitable medium, such as Bennett's agar, at 4°C and subcultured at regular intervals.[8][11]

  • Inoculum (Seed Culture):

    • A loopful of mycelia from a slant is used to inoculate a seed culture medium in a shake flask. A typical seed medium contains glucose, soybean meal, peptone, yeast extract, CaCO₃, and NaCl at a pH of 7.0.[10]

    • The seed culture is incubated at 28-30°C for 48-72 hours on a rotary shaker.[10][11]

Fermentation
  • Production Medium: The production medium is inoculated with a 5-10% (v/v) of the seed culture.[5][12] The composition of the production medium varies, but generally contains a primary carbon source (e.g., glucose, glucose syrup), a nitrogen source (e.g., soybean meal, peptone, KNO₃), and various mineral salts.[8][10]

  • Fermentation Conditions:

    • Temperature: The optimal temperature for rifamycin B production is typically around 28°C.[12][13]

    • pH: The initial pH of the medium is usually adjusted to 7.0-7.3. During fermentation, the pH tends to decrease.[12][13] For optimal production, pH can be controlled, for instance, at 6.5 for the first 3 days and then at 7.0 thereafter.[11]

    • Aeration: Adequate aeration is crucial. This can be controlled by the agitation speed (e.g., 250 rpm in shake flasks, 500 rpm in fermenters) and the aeration rate (e.g., 1.5 vvm).[8][11] Dissolved oxygen (DO) can also be controlled, for example, at 30% saturation after an initial growth phase.[7]

    • Duration: Fermentation is typically carried out for 5 to 10 days.[3][11]

Extraction and Quantification of Rifamycin B
  • Extraction from Fermentation Broth:

    • The fermentation broth is first filtered to separate the mycelia from the supernatant.[12]

    • The pH of the filtrate is adjusted to the acidic range (e.g., pH 2.0-4.0) to enhance the extraction of rifamycin B.[14]

    • The acidified filtrate is then extracted with a water-insoluble organic solvent such as butyl acetate, ethyl acetate, or chloroform.[12][14][15]

    • For further purification, the rifamycin B can be back-extracted from the organic solvent into an aqueous buffer at a pH of 6.5-7.5.[12]

    • The purified rifamycin B can then be precipitated from the aqueous phase by acidification.[12]

  • Quantification:

    • A common method for quantifying rifamycin B is spectrophotometry. The reaction involves diluting the antibiotic sample in an acetate buffer (pH 4.63) and measuring the absorbance at 425 nm. A blank containing sodium nitrite is used for comparison.[9]

    • For more specific and sensitive quantification, especially for multiple rifamycin derivatives and their metabolites in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[16]

Biosynthesis and Regulatory Pathways

The biosynthesis of rifamycin is a complex process orchestrated by a cluster of genes known as the rif gene cluster. The core of this process is a Type I polyketide synthase (PKS) that assembles the characteristic ansa-chain structure of the antibiotic.[17][18]

The Core Biosynthetic Pathway

The biosynthesis of rifamycin B begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[17][19] The polyketide chain is then elongated through the sequential addition of acetate and propionate units by the modular PKS encoded by the rifA-E genes.[18] The final cyclization to form the macrolactam ring is catalyzed by an amide synthase.[4]

G Shikimate_Pathway Shikimate Pathway AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) (Starter Unit) Shikimate_Pathway->AHBA rifG-N PKS Rifamycin Polyketide Synthase (PKS) (rifA-E) AHBA->PKS Acetate_Propionate Acetate & Propionate (Extender Units) Acetate_Propionate->PKS Proansamycin_X Proansamycin X (Linear Polyketide) PKS->Proansamycin_X Post_PKS Post-PKS Modifications (e.g., cyclization, oxidation) Proansamycin_X->Post_PKS rifF (Amide Synthase) Rifamycin_B Rifamycin B Post_PKS->Rifamycin_B G RifZ RifZ (LuxR family activator) rif_operons rif Biosynthetic Gene Operons RifZ->rif_operons Binds to promoters and activates transcription Rifamycin_Biosynthesis Rifamycin Biosynthesis rif_operons->Rifamycin_Biosynthesis G GlnR GlnR (Global Nitrogen Regulator) rifZ rifZ gene GlnR->rifZ Activates transcription rifK rifK gene GlnR->rifK Activates transcription RifZ_protein RifZ protein rifZ->RifZ_protein Translation rif_cluster rif Gene Cluster RifZ_protein->rif_cluster Activates transcription AHBA_synthase AHBA synthase rifK->AHBA_synthase Translation Rifamycin_Biosynthesis Rifamycin Biosynthesis AHBA_synthase->Rifamycin_Biosynthesis Provides starter unit rif_cluster->Rifamycin_Biosynthesis G cluster_early Early Growth Phase cluster_late Late Growth Phase RifQ_active Active RifQ (repressor) rifP_gene_early rifP gene (efflux pump) RifQ_active->rifP_gene_early Represses transcription Rifamycin_B_low Intracellular Rifamycin B (low concentration) Rifamycin_B_high Intracellular Rifamycin B (high concentration) RifQ_inactive Inactive RifQ rifP_gene_late rifP gene RifP_pump RifP Efflux Pump rifP_gene_late->RifP_pump Transcription & Translation Rifamycin_B_extracellular Extracellular Rifamycin B RifP_pump->Rifamycin_B_extracellular Exports Rifamycin B Rifamycin_B_high->RifQ_active Binds and inactivates

References

Structural Elucidation of Rifamycin Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin Sodium, the sodium salt of Rifamycin SV, is a prominent member of the ansamycin class of antibiotics. Its complex macrocyclic structure, featuring a naphthoquinone core spanned by an aliphatic ansa chain, has been a subject of extensive study. The precise determination of its three-dimensional architecture and electronic properties is crucial for understanding its mechanism of action, developing new derivatives with improved efficacy, and ensuring quality control in pharmaceutical manufacturing. This technical guide provides an in-depth overview of the methodologies employed in the structural elucidation of this compound, presenting key data in a structured format and detailing the experimental protocols.

Core Structure and Physicochemical Properties

This compound is a complex molecule with the chemical formula C37H46NNaO12.[1] Its structure is characterized by a chromophoric naphthoquinone nucleus and a long aliphatic bridge, forming a macrocyclic lactam.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC37H46NNaO12[1]
Molecular Weight719.7 g/mol [1]
IUPAC Namesodium;[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(28),2,4,9,19,21,25-heptaen-27-olate]
CAS Number14897-39-3[1]
AppearanceOrange-red crystalline powder

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

Table 2: Representative ¹H NMR Chemical Shifts for Rifamycin SV (a closely related precursor)

Note: The following data is for Rifamycin SV and serves as a close approximation for this compound. Chemical shifts can vary slightly based on solvent and salt form.

ProtonChemical Shift (ppm)Multiplicity
H-3~7.9s
H-17~6.7d
H-28~6.4dd
H-29~6.0d
OCH₃~3.0s
Acetyl CH₃~2.0s
Ansa Chain CH₃ groups0.7 - 2.3m

Table 3: Representative ¹³C NMR Chemical Shifts for a Rifamycin Derivative

Note: This data is for a Rifamycin derivative and provides an illustrative example of the chemical shifts.

CarbonChemical Shift (ppm)
C=O (amide)~172.3
C=O (quinone)~185.1, 184.5
C=O (ester)~171.0
Aromatic/Olefinic C108.4 - 149.0
Ansa Chain C9.4 - 76.6
OCH₃~55.9
Acetyl CH₃~20.9
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

    • Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean, dry 5 mm NMR tube.

    • For ¹H NMR, the concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans. For ¹³C and 2D NMR, a more concentrated sample may be required.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ansa chain and aromatic system.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce connectivity.

    • Correlate the cross-peaks in the 2D spectra to build up the molecular structure piece by piece.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers valuable clues about its structure. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing rifamycins.[2]

Table 4: Key Mass Spectrometric Data for this compound

Ionm/z (observed)Interpretation
[M+H]⁺698.3Protonated molecule (Rifamycin SV)
[M+Na]⁺720.3Sodiated molecule (Rifamycin SV)
[M-H]⁻696.3Deprotonated molecule (Rifamycin SV)

Note: The observed m/z values correspond to Rifamycin SV, the active moiety of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ions.

    • Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass measurement of the molecular ion.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can be pieced together to confirm the structure of different parts of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

Table 5: Crystallographic Data for Sodium Rifamycin SV

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.061
b (Å)13.936
c (Å)24.731
α (°)90
β (°)90
γ (°)90
  • Crystallization:

    • Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). A common method is the slow evaporation of a concentrated solution.

  • Crystal Mounting and Data Collection:

    • Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Determine the unit cell parameters and space group from the diffraction pattern.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Structure Refinement:

    • Refine the atomic positions and thermal parameters of the model against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

    • The final refined structure provides accurate atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Visualization of Methodologies

The following diagrams illustrate the workflow for the structural elucidation of this compound and the logical relationships between the different analytical techniques.

structural_elucidation_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic and Spectrometric Analysis cluster_data_analysis Data Analysis and Structure Determination Isolation Isolation from Fermentation Broth Purification Chromatographic Purification Isolation->Purification NMR NMR Spectroscopy (1D and 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS XRay X-ray Crystallography Purification->XRay NMR_Analysis Spectral Assignment (¹H, ¹³C, COSY, HSQC, HMBC) NMR->NMR_Analysis MS_Analysis Molecular Formula and Fragmentation Analysis MS->MS_Analysis XRay_Analysis 3D Structure Solution and Refinement XRay->XRay_Analysis Final_Structure Final Structure Confirmation NMR_Analysis->Final_Structure MS_Analysis->Final_Structure XRay_Analysis->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information Obtained NMR NMR Spectroscopy Connectivity 2D Connectivity (C-H Framework) NMR->Connectivity MS Mass Spectrometry Composition Molecular Formula and Fragmentation MS->Composition XRay X-ray Crystallography Stereochemistry 3D Arrangement and Stereochemistry XRay->Stereochemistry Final_Structure Complete Molecular Structure Connectivity->Final_Structure Composition->Final_Structure Stereochemistry->Final_Structure

Caption: Logical relationship of analytical techniques in structure determination.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the elemental composition and aids in substructure identification, and single-crystal X-ray diffraction offers the definitive three-dimensional structure. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals involved in the study and development of this important antibiotic.

References

Methodological & Application

Application Note: Quantification of Rifamycin Sodium in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Rifamycin Sodium in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of this compound. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and UV detection. This method has been demonstrated to be simple, accurate, precise, and suitable for routine analysis.

Introduction

This compound, a key antibiotic in the rifamycin group, is widely used in the treatment of various bacterial infections, most notably tuberculosis. Accurate measurement of its concentration in plasma is crucial for optimizing therapeutic regimens, ensuring efficacy, and minimizing potential toxicity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and cost-effective analytical solution for this purpose. This document provides a comprehensive protocol for the quantification of this compound in human plasma, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

Materials and Reagents
  • This compound (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trichloroacetic Acid

  • Potassium Dihydrogen Phosphate

  • Citric Acid

  • Ultrapure Water (Milli-Q or equivalent)

  • Human Plasma (Drug-free)

Instrumentation
  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Chromatographic Conditions

A summary of typical chromatographic conditions is provided in Table 1.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol: Acetonitrile: 0.075mol/L Potassium Dihydrogen Phosphate: 1.0mol/L Citric Acid (33:33:31:4 v/v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Detection Wavelength 339 nm[1] or 254 nm[2]
Column Temperature Ambient
Internal Standard Rifamycin[1] or Papaverine Hydrochloride[3] (Optional but recommended)

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or ultrapure water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1]

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.16, 0.31, 1.51, 4.68, 7.56, and 37.80 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 1.67, and 41.79 μg/mL).[1]

Sample Preparation (Protein Precipitation)
  • Pipette 500 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 1 mL of a precipitation agent like trichloroacetic acid or acetonitrile.[1][4]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Inject a 10 µL aliquot of the supernatant into the HPLC system.[2]

Method Validation Summary

The described HPLC-UV method has been validated according to international guidelines, demonstrating its reliability for the intended application. A summary of the validation parameters is presented in Table 2.

Validation ParameterResult
Linearity Range 0.16 - 37.80 µg/mL[1]
Correlation Coefficient (r²) > 0.999[4]
Lower Limit of Quantification (LLOQ) 0.31 µg/mL[1]
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy (Bias %) Within ±15%[1]
Recovery 97.3 - 99.6%[1]
Stability (Freeze-thaw, Short-term) Stable[1]

Experimental Workflow and Validation Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the key method validation parameters.

G cluster_workflow Experimental Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection Data_Acquisition Data Acquisition & Analysis HPLC_Injection->Data_Acquisition

Caption: Experimental workflow for this compound quantification.

G cluster_validation Method Validation Parameters cluster_quantitative Quantitative Performance cluster_reliability Reliability Method Validated HPLC-UV Method Linearity Linearity & Range Method->Linearity LLOQ LLOQ Method->LLOQ Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Recovery Recovery Method->Recovery Stability Stability Method->Stability

Caption: Key parameters for method validation.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The straightforward protein precipitation sample preparation and isocratic elution make it suitable for high-throughput analysis in a research or clinical laboratory setting. The method has been shown to be linear, sensitive, accurate, and precise, meeting the requirements for pharmacokinetic and therapeutic drug monitoring studies.

References

Application Notes and Protocols for Utilizing Rifamycin Sodium in Mycobacterium tuberculosis Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Rifamycin Sodium and its derivatives in Mycobacterium tuberculosis (Mtb) cell culture models. The protocols outlined below are essential for assessing the antimicrobial activity, intracellular efficacy, and potential synergistic interactions of this important class of antibiotics.

Introduction to this compound and its Derivatives

This compound, belonging to the ansamycin group of antibiotics, is a potent inhibitor of bacterial DNA-dependent RNA polymerase.[1][2][3][4][5] It binds specifically to the β-subunit of the prokaryotic RNA polymerase, thereby blocking the elongation of messenger RNA and halting protein synthesis, which ultimately leads to bacterial cell death.[1][2][3][] This mechanism is highly selective for bacterial RNA polymerase, minimizing toxicity to mammalian cells.[1][2]

Rifamycins, including the well-known derivatives Rifampicin (Rifampin), Rifabutin, and Rifapentine, are cornerstone drugs in the treatment of tuberculosis.[2][7][8][9] They are effective against both actively replicating and persistent Mtb bacilli, and their lipophilic nature allows for effective penetration into host cells, such as macrophages, to target intracellular bacteria.[1][]

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro activity of Rifamycin derivatives against Mycobacterium tuberculosis and other mycobacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of Rifamycins against Mycobacterium spp.

CompoundMycobacterium StrainMIC (mg/L)Reference
RifampicinM. tuberculosis H37Ra0.03[10]
RifampicinM. abscessus (reference strain)>32[11]
RifampicinM. avium complex (clinical isolates)MIC90: ≤2.0[12]
RifabutinM. avium complex (clinical isolates)MIC90: ≤0.125[12]
RifapentineM. avium complex (clinical isolates)MIC90: ≤2.0[12]
Rifamycin SV derivative (T9)RIF-resistant M. tuberculosisLower than Rifampicin[13]
Rifamycin SV derivative (T9)M. avium complexMIC90: ≤0.125[13]

Table 2: 50% Inhibitory Concentrations (IC50) of Rifamycins against M. tuberculosis

CompoundMtb Strain (rpoB mutation)IC50 (µg/mL)NotesReference
RifampicinWildtype---
RifampicinD435VIncreased vs. WildtypeLesser increase than S450L[14]
RifabutinD435VIncreased vs. WildtypeLesser increase than S450L[14]
RifampicinS450LIncreased vs. WildtypeGreater increase than D435V[14]
RifabutinS450LIncreased vs. WildtypeGreater increase than D435V[14]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv or clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound (or derivative) stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or resazurin-based viability indicator

Procedure:

  • Prepare a twofold serial dilution of the this compound stock solution in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the drug dilutions.

  • Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for the lowest drug concentration that inhibits visible bacterial growth or by measuring absorbance at 600 nm. Alternatively, a resazurin-based assay can be used to assess viability.

Protocol for Intracellular Activity in Macrophage Cell Culture

This protocol assesses the efficacy of this compound against M. tuberculosis residing within macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Mycobacterium tuberculosis strain

  • This compound stock solution

  • Gentamicin or Amikacin solution

  • Sterile water for cell lysis

  • Middlebrook 7H10 or 7H11 agar plates

Procedure:

  • Seed THP-1 cells in a 24-well plate and differentiate into macrophages by incubating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

  • Infect the differentiated macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 2:1 (bacteria to macrophage) for 4 hours.[11]

  • Wash the cells three times with PBS to remove extracellular bacteria.

  • Treat the infected macrophages with a medium containing a high concentration of an aminoglycoside (e.g., 250 µg/mL amikacin) for 2 hours to kill any remaining extracellular bacteria.[11]

  • Wash the cells again and add fresh medium containing serial dilutions of this compound.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 24, 48, 72 hours). Replenish the drug-containing medium daily.[11]

  • At each time point, lyse the macrophages with sterile water to release intracellular bacteria.

  • Prepare serial dilutions of the lysate and plate on 7H10 or 7H11 agar to determine the number of viable bacteria (CFU/mL).

  • Calculate the reduction in intracellular bacterial load compared to the untreated control.

Protocol for Cytotoxicity Assay

This protocol determines the cytotoxicity of this compound on the host macrophage cell line using an MTT assay.

Materials:

  • Differentiated THP-1 macrophages in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed and differentiate THP-1 cells in a 96-well plate as described in the intracellular activity protocol.

  • Add serial dilutions of this compound to the cells and incubate for 24, 48, or 72 hours.[15]

  • Include a positive control for cytotoxicity (e.g., 20% DMSO) and a negative control (medium only).[15]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[15]

  • Remove the medium and add 100-200 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualization of Experimental Workflows and Signaling Pathways

Mechanism of Action of this compound

G cluster_bacteria Mycobacterium tuberculosis DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RpoB subunit) DNA->RNAP Transcription mRNA Messenger RNA (mRNA) RNAP->mRNA Protein Essential Proteins mRNA->Protein Translation Replication Bacterial Replication & Survival Protein->Replication Rifamycin This compound Rifamycin->RNAP Binds to RpoB subunit & Inhibits Elongation

Caption: Mechanism of this compound action on M. tuberculosis.

Experimental Workflow for MIC Determination

G start Start prep_drug Prepare serial dilutions of this compound in 96-well plate start->prep_drug prep_mtb Prepare Mtb inoculum (0.5 McFarland) start->prep_mtb add_mtb Add Mtb inoculum to wells prep_drug->add_mtb prep_mtb->add_mtb incubate Incubate at 37°C for 7-14 days add_mtb->incubate read Read results (visual, absorbance, or resazurin) incubate->read end Determine MIC read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow for Intracellular Activity Assay

G start Start seed_cells Seed & differentiate THP-1 macrophages start->seed_cells infect Infect macrophages with Mtb (MOI 2:1) seed_cells->infect wash_extracellular Wash & treat with aminoglycoside to kill extracellular Mtb infect->wash_extracellular add_drug Add this compound at various concentrations wash_extracellular->add_drug incubate Incubate for 24-72h add_drug->incubate lyse Lyse macrophages incubate->lyse plate Plate lysate on agar to determine CFU lyse->plate end Calculate intracellular killing plate->end

Caption: Workflow for assessing intracellular activity in macrophages.

Synergistic Interactions

Rifamycins are typically used in combination with other antibacterial drugs to prevent the emergence of resistance.[2] Studies have shown synergistic effects when combined with other anti-tuberculosis agents. For instance, combinations of Pasiniazid (Pa) with Rifapentine (RFP) or Rifabutin (RFB) have demonstrated higher synergistic activity against drug-resistant Mtb strains compared to the standard combination of Isoniazid (INH) and Rifampicin (RIF).[16] Furthermore, the combination of Rifampicin, Isoniazid, and Levofloxacin has shown significant synergism against drug-resistant isolates.[17] The evaluation of such combinations is crucial for developing more effective and shorter treatment regimens for tuberculosis.

References

Application of Rifamycin Sodium in the Treatment of Non-Tuberculous Mycobacterial Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a wide range of infections in humans, particularly chronic pulmonary disease that can be challenging to treat due to intrinsic resistance to many antibiotics. Rifamycin sodium, a member of the rifamycin class of antibiotics, is a cornerstone of therapy for many mycobacterial infections, including tuberculosis. Its role in the management of NTM infections is significant, although efficacy varies by NTM species. This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound and its derivatives against NTM.

Mechanism of Action

This compound exerts its bactericidal effect by specifically targeting the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] It binds to the β-subunit of the RNAP, creating a steric block that prevents the elongation of the messenger RNA (mRNA) transcript.[1][2] This inhibition of transcription halts the synthesis of essential bacterial proteins, ultimately leading to cell death.[1][3] The high specificity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart contributes to its favorable therapeutic index.[1][2]

Resistance to rifamycins in NTM can arise through mutations in the rpoB gene, which encodes the β-subunit of RNAP. These mutations alter the drug's binding site, reducing its inhibitory effect.[1]

Rifamycin_Mechanism_of_Action cluster_bacterium NTM Bacterium DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA transcript RNAP->mRNA Elongation Ribosome Ribosome mRNA->Ribosome Translation Proteins Essential Bacterial Proteins Ribosome->Proteins Cell_Death Bacterial Cell Death Rifamycin This compound Rifamycin->RNAP Binds to β-subunit block->mRNA Inhibition of Elongation

Figure 1: Mechanism of action of this compound.

Data Presentation: In Vitro Susceptibility of NTM to Rifamycin Derivatives

The in vitro activity of rifamycin derivatives against various NTM species is a critical determinant of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from a study evaluating rifampin, rifapentine, rifaximin, and rifabutin against a large number of clinical NTM isolates.[4][5] The MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Table 1: MIC of Rifamycin Derivatives against Clinical NTM Isolates (μg/mL) [4][5]

NTM Species (No. of Isolates)AntibioticMIC RangeMIC50MIC90
M. avium complex (MAC) (155)Rifampin0.25 - >641632
Rifapentine0.125 - >64816
Rifaximin1 - >6464>64
Rifabutin≤0.062 - 40.51
M. abscessus complex (105)Rifampin0.25 - >6432>64
Rifapentine0.125 - >6464>64
Rifaximin1 - >64>64>64
Rifabutin≤0.062 - 32816
M. kansasii (51)Rifampin≤0.062 - 20.250.5
Rifapentine≤0.062 - 10.1250.25
Rifaximin≤0.062 - 6448
Rifabutin≤0.062 - 0.25≤0.062≤0.062

Table 2: MIC of Rifamycin Derivatives against Macrolide- and Aminoglycoside-Resistant NTM Isolates (μg/mL) [4]

Resistant NTM IsolatesAntibioticMIC RangeMIC50MIC90
Macrolide-Resistant (57) Rifabutin≤0.062 - 16116
Aminoglycoside-Resistant (44) Rifabutin≤0.062 - 16216

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for NTM.[4][6][7][8]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against NTM isolates.

Materials:

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • For fastidious NTM (e.g., MAC), supplement CAMHB with 5% oleic acid-albumin-dextrose-catalase (OADC)

  • This compound stock solution

  • NTM isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline with 0.05% Tween 80

  • Sterile glass beads

  • Vortex mixer

  • Spectrophotometer or nephelometer

  • Incubator

  • Adhesive plate seals

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in CAMHB (or CAMHB with OADC) in the microtiter plates to achieve the desired final concentration range (e.g., 0.062 to 64 µg/mL).[9]

    • The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture NTM isolates on appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.

    • Harvest colonies and transfer to a tube containing sterile saline with Tween 80 and glass beads.

    • Vortex vigorously to create a homogeneous suspension and break up clumps. Allow large clumps to settle.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using a spectrophotometer or nephelometer. This corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute the adjusted inoculum 1:100 in broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Seal the plates with an adhesive seal to prevent evaporation.

    • Incubate the plates at the optimal temperature for the specific NTM species (e.g., 30°C for M. marinum, 37°C for most other species).

    • Incubation duration varies by species: 3-5 days for rapidly growing mycobacteria (RGM) and 7-14 days for slowly growing mycobacteria (SGM).[7] For detection of inducible macrolide resistance in M. abscessus, incubation may be extended to 14 days.[7]

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the NTM isolate.

    • Growth is determined by visual inspection for turbidity or a pellet at the bottom of the well.

    • Compare the growth in the antibiotic-containing wells to the growth control well.

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare serial dilutions of this compound in 96-well plate start->prep_antibiotic prep_inoculum Prepare NTM inoculum (0.5 McFarland standard) start->prep_inoculum inoculate_plate Inoculate plate with NTM suspension prep_antibiotic->inoculate_plate dilute_inoculum Dilute inoculum to final concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate plate at appropriate temperature and duration inoculate_plate->incubate read_results Read MIC as lowest concentration with no visible growth incubate->read_results end End read_results->end Macrophage_Infection_Workflow start Start seed_thp1 Seed THP-1 monocytes in 96-well plate start->seed_thp1 differentiate Differentiate with PMA to macrophages seed_thp1->differentiate infect_macrophages Infect macrophages with NTM (e.g., MOI 2:1) differentiate->infect_macrophages wash_extracellular Wash to remove extracellular bacteria infect_macrophages->wash_extracellular add_drug Add this compound at various concentrations wash_extracellular->add_drug incubate Incubate for defined time points add_drug->incubate lyse_cells Lyse macrophages incubate->lyse_cells plate_lysate Plate lysate on agar to determine CFU lyse_cells->plate_lysate end End plate_lysate->end

References

Application Notes and Protocols: Synergistic Effects of Rifamycin Sodium in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Combination therapy, utilizing the synergistic effects of multiple antibiotics, has emerged as a critical strategy to combat these resilient pathogens. Rifamycin Sodium, a potent bactericidal antibiotic, has demonstrated significant synergistic potential when combined with other antimicrobial agents. This document provides detailed application notes on notable synergistic combinations of this compound and protocols for in vitro synergy testing.

This compound, often referred to as rifampicin, functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby suppressing RNA synthesis and leading to cell death.[1][2] Its efficacy, however, can be compromised by the rapid emergence of resistance when used as monotherapy.[3] Combining rifampicin with other antibiotics can not only broaden the spectrum of activity but also prevent the development of resistance and, in many cases, produce a synergistic killing effect greater than the sum of the individual agents.[4]

Synergistic Combinations of this compound: Quantitative Data

The following tables summarize the quantitative data from various studies investigating the synergistic effects of this compound in combination with other antibiotics against clinically relevant bacterial strains.

Table 1: this compound and Daptomycin Synergy against Staphylococcus aureus

Bacterial StrainSynergy Assessment MethodKey FindingsReference
Methicillin-Resistant Staphylococcus aureus (MRSA)Checkerboard AssaySynergy (FICI ≤ 0.5) was observed in 75% of clinical isolates from patients with complex deep MRSA infections.[5][5]
MRSA (Prosthetic Joint Infection Model)In vivo rabbit modelCombination therapy was significantly more effective than monotherapy and prevented the emergence of daptomycin-resistant strains.[6][6]
Vancomycin-Intermediate S. aureus (VISA)Time-Kill AssaySynergy was demonstrated in one of three VISA strains tested.[7][7]
Clinical S. aureus isolates (MSSA and MRSA)Checkerboard AssayAdditive effects (FICI between 1.00 and 1.25) were observed, with no antagonism found in 58 isolates.[8][8]

Table 2: this compound and Colistin Synergy against Gram-Negative Bacteria

Bacterial StrainSynergy Assessment MethodKey FindingsReference
Multidrug-Resistant Acinetobacter baumanniiTime-Kill and Checkerboard AssaysSynergy was demonstrated in 63% of isolates, with no antagonism observed.[9][9]
Colistin-Resistant Pseudomonas aeruginosaCheckerboard AssayStrong synergism was observed with a Fractional Inhibitory Concentration Index (FICI) pointing to a potent combined effect.[10][10]
Carbapenem-Resistant Acinetobacter baumanniiIn vivo (Ventilator-Associated Pneumonia)The combination group showed a shorter time to microbiological clearance.[11][11]

Table 3: Other Notable Synergistic Combinations with this compound

Combination AntibioticBacterial StrainSynergy Assessment MethodKey FindingsReference
GentamicinStaphylococcus aureusTime-Kill AssaySynergy was observed in 68% of the 50 strains tested.[7][7]
CefotaximeMultidrug-Resistant E. coli and K. pneumoniaeIn vitro assaysThe combination exhibited a significant inhibitory effect.[12][12]
TetracyclineMultidrug-Resistant E. coli and K. pneumoniaeIn vitro assaysThe combination displayed potent antimicrobial activity.[12][12]
MoxifloxacinMycobacterium tuberculosisHollow-Fiber Infection ModelThe combination was synergistic for the suppression of resistance.[13][13]

Mechanisms of Synergy

The synergistic interaction between this compound and other antibiotics is often attributed to complementary mechanisms of action. A well-documented example is the combination of rifampicin and colistin against Gram-negative bacteria. Colistin, a polymyxin antibiotic, disrupts the integrity of the bacterial outer membrane. This disruption facilitates the entry of the larger rifampicin molecule into the bacterial cell, allowing it to reach its intracellular target, the RNA polymerase.

Synergy_Mechanism cluster_0 Bacterial Cell Exterior cluster_1 Gram-Negative Bacterial Cell Colistin Colistin Outer_Membrane Outer Membrane Colistin->Outer_Membrane Disrupts Periplasm Periplasmic Space Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Periplasm->Cytoplasm Transport RNA_Polymerase RNA Polymerase Cytoplasm->RNA_Polymerase Inhibits Rifamycin_Sodium This compound Rifamycin_Sodium->Periplasm Increased Permeation

Mechanism of Rifamycin-Colistin Synergy.

Experimental Protocols

Accurate assessment of antibiotic synergy is paramount in preclinical research. The two most widely used in vitro methods are the checkerboard assay and the time-kill assay.[14][15]

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[16]

Checkerboard_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilutions_A Prepare Serial Dilutions of Antibiotic A Start->Serial_Dilutions_A Serial_Dilutions_B Prepare Serial Dilutions of Antibiotic B Start->Serial_Dilutions_B Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Dispense_Antibiotics Dispense Antibiotics into 96-Well Plate in a Checkerboard Format Serial_Dilutions_A->Dispense_Antibiotics Serial_Dilutions_B->Dispense_Antibiotics Dispense_Antibiotics->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Determine MICs of Individual and Combined Agents Incubate->Read_Results Calculate_FICI Calculate FIC Index Read_Results->Calculate_FICI Interpret_Results Interpret Synergy, Additivity, or Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End

Checkerboard Assay Experimental Workflow.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent. Perform serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Checkerboard Setup: In a 96-well microtiter plate, dispense increasing concentrations of this compound along the x-axis and increasing concentrations of the second antibiotic along the y-axis.[17][18] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate. Include wells for growth control (no antibiotic) and sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5[16]

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[16]

    • Antagonism: FICI > 4.0[16]

Time-Kill Assay Protocol

The time-kill assay evaluates the bactericidal activity of an antibiotic combination over time.

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Experimental Setup: Prepare tubes containing:

    • Growth control (no antibiotic)

    • This compound alone (at a specific concentration, e.g., 0.5x MIC)

    • Second antibiotic alone (at a specific concentration, e.g., 0.5x MIC)

    • Combination of this compound and the second antibiotic (at the same concentrations as above)

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.[19]

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies (CFU/mL) on each plate and plot the log10 CFU/mL versus time.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.[20][21]

    • Indifference: A < 2-log10 change in CFU/mL for the combination compared to the most active single agent.[21]

    • Antagonism: A ≥ 2-log10 increase in CFU/mL for the combination compared to the most active single agent.[21]

Conclusion

The combination of this compound with other antibiotics represents a promising strategy to overcome antibiotic resistance and improve clinical outcomes, particularly for challenging infections caused by MDR pathogens. The synergistic interactions observed with agents like daptomycin and colistin highlight the potential of this approach. The provided protocols for checkerboard and time-kill assays offer standardized methods for the in vitro evaluation of antibiotic synergy, which is a crucial step in the discovery and development of novel combination therapies. Further research, including in vivo studies and clinical trials, is essential to fully elucidate the therapeutic benefits of these synergistic combinations.

References

Application Notes and Protocols for the Encapsulation of Rifamycin Sodium in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rifamycin Sodium, a key antibiotic in the rifamycin family, is a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis.[1] Despite its potent bactericidal activity, its clinical efficacy can be hampered by poor solubility, low bioavailability, and the potential for dose-dependent toxicity.[2][3] Encapsulating this compound within advanced drug delivery systems (DDS) offers a promising strategy to overcome these limitations. These systems can enhance drug stability, provide sustained and controlled release, improve bioavailability, and enable targeted delivery to infection sites, such as alveolar macrophages where mycobacteria reside.[4][5] This document provides detailed application notes and experimental protocols for several common techniques used to encapsulate this compound, intended for researchers and professionals in drug development.

Solid Lipid Nanoparticles (SLNs)

Application Notes

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature. They are an attractive platform for encapsulating lipophilic drugs like Rifamycin due to their high stability, biocompatibility, and ability to provide sustained drug release.[6][7] SLNs can protect the encapsulated drug from chemical degradation, improve its oral bioavailability by preventing degradation in the acidic stomach environment, and can be surface-modified for targeted delivery.[2][4] For instance, mannose-modified SLNs have been used to target the mannose receptors expressed on the surface of infected macrophages, thereby increasing drug delivery efficiency.[4] Techniques such as high-pressure homogenization and microemulsion are commonly employed for their preparation.[2][8]

Data Presentation: this compound-Loaded SLNs
FormulationLipid MatrixStabilizer/SurfactantParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
RIF-SLNsCetyl PalmitatePoloxamer 188< 500> 80%-[8]
RIF-SLNsN/APoloxamer 188456 ± 1184.12 ± 2.7815.68 ± 1.52[2]
Man-RIF SLNsN/AN/A217.3 ± 5.4--[4]
Experimental Protocol: High-Pressure Homogenization

This protocol is based on the methodology for developing Rifamycin-loaded SLNs using a high-pressure homogenization technique.[2]

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)

  • Surfactant/Emulsifier (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • High-Pressure Homogenizer (HPH)

  • Particle Size Analyzer

  • Spectrophotometer or HPLC system

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Drug Incorporation: Disperse the accurately weighed this compound into the molten lipid phase under continuous stirring until a clear solution or homogenous dispersion is formed.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Homogenize the emulsion for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming the solid lipid nanoparticles.

  • Purification (Optional): To remove excess surfactant and un-encapsulated drug, the SLN dispersion can be centrifuged or dialyzed.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using a dynamic light scattering (DLS) instrument.

    • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Separate the SLNs from the aqueous phase by ultracentrifugation. Measure the amount of free drug in the supernatant using UV-Vis spectrophotometry or HPLC. Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Visualization: SLN Preparation Workflow

Caption: Workflow for preparing Rifamycin-loaded SLNs via high-pressure homogenization.

Polymeric Nanoparticles (PLGA)

Application Notes

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles to encapsulate drugs like Rifampicin.[9] The solvent evaporation method is a common technique for preparing PLGA nanoparticles, resulting in particles with high drug loading and low polydispersity.[9] These nanoparticles can be formulated into dry powders for aerosol delivery, making them suitable for treating pulmonary tuberculosis by targeting the primary site of infection.[9][10] This approach allows for sustained drug release directly in the lungs, potentially reducing dosing frequency and systemic side effects.[9][11]

Data Presentation: Rifamycin-Loaded Polymeric Nanoparticles
FormulationPolymerParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
RIF-PLGA NPPLGA~200-300High (not specified)High (not specified)[9]
RIF-Chitosan NPChitosan221.944.17 ± 1.9842.96 ± 2.91[12]
Experimental Protocol: Solvent Evaporation Method

This protocol is adapted from the methodology for preparing Rifampicin-loaded PLGA nanoparticles.[9]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA)

  • Purified Water

  • Sonicator (probe type)

  • Magnetic Stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent (e.g., DCM). Stir until all components are fully dissolved.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 1% PVA.

  • Emulsification: Add a small volume of the organic phase to a larger volume of the aqueous PVA solution. Immediately emulsify the mixture using a high-energy probe sonicator. This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the resulting emulsion into a larger volume of a dilute (e.g., 0.1%) PVA solution. Stir this mixture overnight at room temperature on a magnetic stirrer to allow the organic solvent (DCM) to evaporate completely.

  • Nanoparticle Collection: As the solvent evaporates, the PLGA will precipitate, entrapping the drug and forming solid nanoparticles.

  • Washing and Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). To remove excess PVA and un-encapsulated drug, wash the nanoparticle pellet by resuspending it in purified water and centrifuging again. Repeat this washing step 2-3 times.

  • Lyophilization (Optional): For long-term storage or to create a dry powder for inhalation, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose, mannitol) should be added before freezing.

  • Characterization: Perform analyses for particle size, zeta potential, encapsulation efficiency, and drug loading as described in the SLN protocol.

Visualization: PLGA Nanoparticle Preparation Workflow

Caption: Workflow for preparing RIF-PLGA nanoparticles by solvent evaporation.

Liposomes

Application Notes

Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[13] For the hydrophobic Rifamycin, the drug is typically located within the acyl chains of the phospholipid bilayer.[14] The thin-film hydration method is a standard technique for preparing liposomes.[13][15] Encapsulating Rifamycin in liposomes can increase its stability, and when formulated as a dry powder for inhalation using cryoprotectants like mannitol, it provides an effective means for respiratory tract delivery.[14][16] Liposomal formulations have been shown to be non-toxic to respiratory cells and can reduce the minimum inhibitory concentration (MIC) of the drug against mycobacteria.[16]

Data Presentation: Rifamycin-Loaded Liposomes
FormulationLipid CompositionParticle Size (nm)Encapsulation Efficiency (%)Preparation MethodReference
RIF-LiposomesSPC:CH (10:10 mM)200-300~50Chloroform Film[14]
RIF-LiposomesSoya Lecithin:Cholesterol>100050-80Solvent Injection[17]
RIF-LiposomesHSPC:DPPG~150-170~30-35Thin-Film Hydration[13]

(SPC: Soybean L-α-phosphatidylcholine; CH: Cholesterol; HSPC: Hydrogenated Soy Phosphatidylcholine; DPPG: 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol))

Experimental Protocol: Thin-Film Hydration Method

This protocol is based on the thin-film hydration method used for preparing Rifamycin-loaded liposomes.[13][15]

Materials:

  • This compound

  • Phospholipids (e.g., HSPC, DPPG, Soya Lecithin)

  • Cholesterol (CH)

  • Organic Solvent (e.g., Chloroform, Methanol, or a mixture)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline pH 7.4, HEPES)

  • Rotary Evaporator

  • Bath Sonicator or Extruder

  • Round-bottom flask

Procedure:

  • Lipid Dissolution: Dissolve the lipids (e.g., HSPC and Cholesterol) and this compound in a suitable organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask. Ensure all solvent is removed by keeping the flask under vacuum for at least 1-2 hours after the film appears dry.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. Agitate the flask by gentle rotation (without vortexing) at a temperature above the lipid phase transition temperature (Tc). This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion): To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles, SUVs), the MLV suspension must be downsized.

    • Sonication: Submerge the flask in a bath sonicator and sonicate for 15-30 minutes.

    • Extrusion (Recommended): Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a lipid extruder. This method provides better control over the final vesicle size and distribution.

  • Purification: Remove the un-encapsulated drug by dialysis against the hydration buffer or by size exclusion chromatography (e.g., using a Sephadex G-75 column).

  • Characterization: Analyze the final liposomal suspension for particle size, zeta potential, and encapsulation efficiency as described previously.

Visualization: Liposome Preparation Workflow

Caption: Workflow for preparing Rifamycin-liposomes via thin-film hydration.

Polymeric Microparticles (Alginate)

Application Notes

Biodegradable polymers like sodium alginate can be used to form microparticles for the controlled release of drugs.[18][19] The ionotropic gelation method is a simple and feasible technique that involves the cross-linking of an anionic polymer (alginate) with a cationic component (e.g., calcium chloride).[18] This process forms beads or microcapsules that entrap the drug. The release of Rifamycin from these alginate-based systems is pH-dependent, with minimal release in acidic conditions (like the stomach) and increased release in neutral pH environments (like the intestine).[18] This property makes them suitable for oral controlled-release formulations. The drug release is often diffusion-controlled and can be extended over several hours.[19]

Data Presentation: Rifamycin-Loaded Alginate Microparticles
FormulationPolymer(s)Cross-linkerEncapsulation Efficiency (%)Particle Size (µm)Reference
Alginate BeadsSodium Alginate, PVA, PVPCaCl₂~60-85-[18]
MicrocapsulesSodium Alginate, Carbopol 974PCaCl₂75-89440-500[19]
Experimental Protocol: Ionotropic Gelation Method

This protocol is adapted from the emulsification-ionic gelation method for preparing Rifampicin microcapsules.[18][19]

Materials:

  • This compound

  • Sodium Alginate

  • Calcium Chloride (CaCl₂)

  • Optional co-polymers/additives (e.g., Carbopol 974P, PVA, PVP)

  • Purified Water

  • Magnetic Stirrer

Procedure:

  • Polymer Solution Preparation: Prepare a homogenous polymer solution by dissolving sodium alginate (and any co-polymers like Carbopol) in purified water. This may require overnight soaking or stirring.

  • Drug Dispersion: Disperse the accurately weighed this compound into the polymer solution and mix uniformly with a stirrer.

  • Cross-linking Solution: Prepare the cross-linking solution by dissolving calcium chloride in purified water (e.g., 2% w/v).

  • Microparticle Formation: Add the drug-polymer dispersion dropwise into the calcium chloride solution using a syringe. Maintain constant, gentle stirring of the CaCl₂ solution.

  • Gelation/Curing: Upon contact with the calcium ions, the alginate droplets will instantly gelate to form insoluble microparticles (beads). Allow the beads to cure in the solution for a specified time (e.g., 15-30 minutes) to ensure complete cross-linking.

  • Collection and Washing: Collect the formed microparticles by filtration. Wash them thoroughly with purified water to remove any unreacted CaCl₂ and surface-adhered drug.

  • Drying: Dry the washed microparticles at room temperature or in an oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization:

    • Size and Morphology: Analyze using sieve analysis and scanning electron microscopy (SEM).

    • Drug Loading and Encapsulation Efficiency: Accurately weigh a quantity of dried microparticles and crush them. Dissolve the powdered microparticles in a buffer solution that breaks the cross-links (e.g., sodium citrate solution) to release the entrapped drug. Quantify the drug amount using UV-Vis spectrophotometry or HPLC and calculate DL% and EE%.

Visualization: Ionotropic Gelation Workflow

Caption: Workflow for preparing Rifamycin-alginate microparticles via ionotropic gelation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Rifamycin Sodium Resistance in Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to overcome acquired resistance to Rifamycin Sodium in mycobacteria.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My rifampicin-resistant Mycobacterium tuberculosis strain does not have a mutation in the rpoB gene. What are the alternative resistance mechanisms?

A1: While over 95% of rifampicin resistance is attributed to mutations within an 81-bp hotspot of the rpoB gene, known as the Rifampicin Resistance Determining Region (RRDR), alternative mechanisms exist.[1][2][3] These include:

  • Efflux Pumps: Active transport systems that expel rifampicin from the bacterial cell, preventing it from reaching its target, the RNA polymerase.[3][4] This mechanism may be responsible for about 5% of clinical rifampicin-resistant strains that lack RRDR mutations.[3]

  • Drug Modification: Enzymatic inactivation of the drug, such as through ADP-ribosylation catalyzed by the Arr enzyme, can render rifampicin ineffective.[5]

  • Mutations outside the RRDR: Resistance-conferring mutations can also occur in other regions of the rpoB gene, although this is less common.[3][5]

Troubleshooting Steps:

  • Confirm Absence of rpoB Mutations: Sequence the entire rpoB gene, not just the RRDR, to rule out less common mutations.

  • Perform an Efflux Assay: Use a fluorescent substrate like ethidium bromide to assess efflux pump activity in your strain. A higher rate of dye extrusion compared to a susceptible control strain suggests efflux-mediated resistance. (See Experimental Protocol 1).

  • Test Efflux Pump Inhibitors (EPIs): Evaluate the effect of known EPIs, such as verapamil or thioridazine, on the Minimum Inhibitory Concentration (MIC) of rifampicin for your strain. A significant reduction in MIC in the presence of an EPI points to the involvement of efflux pumps.[6][7][8][9]

Q2: I am testing a novel efflux pump inhibitor (EPI) in combination with rifampicin, but my checkerboard assay results are inconsistent. What could be going wrong?

A2: Inconsistent results in checkerboard assays can stem from several factors related to experimental setup and the specific biology of your mycobacterial strain.

Troubleshooting Checklist:

  • Inoculum Preparation: Ensure a homogenous, single-cell suspension of mycobacteria at the correct optical density (OD). Clumping is a common issue and can be minimized by vortexing with glass beads and allowing clumps to settle before preparing the inoculum.

  • EPI Concentration: The EPI should be used at a sub-inhibitory concentration (typically ≤1/4 of its own MIC) to ensure that any observed effect is due to synergy and not the EPI's intrinsic antibacterial activity.[10]

  • Incubation Time: Mycobacteria grow slowly. Ensure you are incubating for a sufficient period (typically 7-14 days for M. tuberculosis) before reading the results. Premature readings can lead to false negatives.

  • Plate Sealing: Properly seal the 96-well plates to prevent evaporation during the long incubation period, which can alter drug concentrations.

  • Controls: Include appropriate controls: wells with no drugs (growth control), wells with each drug alone (MIC determination), and wells with no bacteria (sterility control).

  • Reader Method: If using a colorimetric indicator like resazurin, ensure the incubation time with the dye is optimized.[11] If reading OD, ensure the background is properly subtracted.

Q3: How can I determine if the resistance in my clinical isolate is high-level or low-level, and how does this guide my strategy?

A3: The level of rifampicin resistance is determined by the MIC value and often correlates with specific rpoB mutations.

  • High-level resistance (MIC ≥ 128 µg/mL) is commonly associated with mutations at codons 445 or 450 (e.g., S450L) in the rpoB gene.[12]

  • Low-level resistance (MIC 1–8 µg/mL) can be caused by mutations in other codons like 511, 516, 518, and 522.[3]

Strategic Implications:

  • Strains with high-level resistance due to target modification are less likely to be overcome by simply increasing the rifampicin concentration. Strategies for these strains should focus on bypassing the target, such as using combination therapies with drugs that have different mechanisms of action or using EPIs to increase the intracellular concentration of rifampicin.[13]

  • Low-level resistance, especially if mediated by efflux, might be more amenable to combination therapy with EPIs.[4] Some studies suggest that the effectiveness of EPIs like verapamil can be dependent on the specific rpoB mutation present.[13]

Data on Combination Strategies

The use of adjuvants like efflux pump inhibitors can significantly reduce the MIC of this compound in resistant strains.

AdjuvantMycobacterial Strain(s)Rifampicin MIC without Adjuvant (µg/mL)Rifampicin MIC with Adjuvant (µg/mL)Fold Reduction in MICReference(s)
Verapamil MDR M. tuberculosis>100Varies (synergy observed)2 to >16[8]
Thioridazine MDR M. tuberculosis (in vivo)N/A (Resistant)N/A (Synergistic effect)Significant CFU reduction[14][15][16]
Spectinomycin M. tuberculosis644 - 164 to 16[17]

Note: The efficacy of these combinations can be strain-dependent and requires experimental validation.

Key Experimental Protocols

Protocol 1: Ethidium Bromide (EtBr) Efflux Assay

This fluorometric assay measures the activity of efflux pumps by monitoring the extrusion of the fluorescent dye EtBr.[10][18][19]

Materials:

  • Mycobacterial culture in mid-log phase.

  • Phosphate-buffered saline (PBS).

  • Ethidium bromide (EtBr) solution.

  • Glucose solution.

  • Efflux pump inhibitor (EPI) of choice (e.g., verapamil, CCCP) as a positive control.

  • 96-well black, clear-bottom plates.

  • Fluorometric plate reader.

Methodology:

  • Cell Preparation: Harvest mycobacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific OD (e.g., OD600 of 0.3).

  • EtBr Loading: Incubate the cell suspension with EtBr (e.g., 1 µg/mL) and an EPI (to maximize loading by blocking efflux) in the absence of an energy source like glucose. Incubate at 37°C until fluorescence stabilizes.

  • Initiate Efflux: Centrifuge the loaded cells, discard the supernatant, and resuspend the pellet in PBS.

  • Dispensing: Add the cell suspension to the wells of the 96-well plate.

  • Triggering Efflux: To initiate energy-dependent efflux, add glucose (e.g., 0.4% final concentration) to the test wells.[20] Control wells should not receive glucose.

  • Measurement: Immediately place the plate in a fluorometer and measure fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C.

  • Analysis: A rapid decrease in fluorescence in the glucose-treated wells compared to the control wells indicates active efflux. This can be quantified as the rate of fluorescence decline.

Protocol 2: Checkerboard Synergy Assay

This method is used to assess the interaction between two antimicrobial agents (e.g., rifampicin and an EPI).[21][22]

Materials:

  • 96-well microtiter plates.

  • Mycobacterial growth medium (e.g., Middlebrook 7H9).

  • Rifampicin and the test compound (e.g., EPI).

  • Mycobacterial inoculum prepared to standard OD.

  • Resazurin solution (optional, for viability readout).

Methodology:

  • Plate Setup: Prepare serial dilutions of Rifampicin along the x-axis of the plate and serial dilutions of the test compound along the y-axis. This creates a matrix of combination concentrations.[23]

  • Inoculation: Add the standardized mycobacterial inoculum to each well. Include a row and column for each drug alone, a growth control well (no drugs), and a sterility control well (no bacteria).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Result Reading: Assess mycobacterial growth by visual inspection, measuring OD600, or by adding a viability indicator like resazurin. The MIC is the lowest concentration that inhibits visible growth.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference/Additive

      • FICI > 4.0: Antagonism

Visualizations

Resistance_Mechanisms cluster_0 Primary Resistance Mechanism cluster_1 Secondary Resistance Mechanisms cluster_2 Overcoming Strategies rpoB rpoB Gene Mutation (>95% of cases) Combo Combination Therapy (e.g., with Bedaquiline) rpoB->Combo Different Target NewRifa Novel Rifamycin Analogs rpoB->NewRifa Binds Altered Target Efflux Efflux Pump Overexpression EPI Efflux Pump Inhibitors (EPIs) Efflux->EPI Inhibits Pump Enzyme Drug-Modifying Enzymes Enzyme->Combo Bypass Inactivation Experimental_Workflow start Resistant Mycobacterial Isolate mic_test Determine Rifampicin MIC start->mic_test sequencing Sequence rpoB Gene mic_test->sequencing decision rpoB Mutation in RRDR? sequencing->decision efflux_assay Perform Efflux Assay (e.g., Ethidium Bromide) decision->efflux_assay No conclusion_rpoB Resistance primarily due to target mutation decision->conclusion_rpoB Yes checkerboard Checkerboard Assay with EPI (e.g., Verapamil) efflux_assay->checkerboard conclusion_efflux Resistance involves efflux pumps checkerboard->conclusion_efflux

References

Technical Support Center: Enhancing the Oral Bioavailability of Rifamycin Sodium Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working to improve the oral bioavailability of Rifamycin Sodium formulations.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low?

This compound and its derivatives, such as Rifampicin, exhibit poor oral bioavailability due to several factors. Rifampicin is often classified as a Biopharmaceutics Classification System (BCS) Class II or even Class IV drug, indicating low solubility and/or low permeability. Furthermore, Rifampicin is unstable in the acidic environment of the stomach, where it can degrade into a poorly absorbed compound, 3-formyl rifamycin SV. This degradation is accelerated in the presence of other drugs like isoniazid.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

The main approaches focus on enhancing its solubility, protecting it from degradation in the stomach, and improving its permeation across the intestinal wall. Key strategies include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can improve its solubility and protect it from the harsh gastric environment.

  • Amorphous Solid Dispersions (ASDs): Creating an amorphous form of the drug dispersed within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to faster absorption.

  • Modified-Release Formulations: While some modified-release tablets are designed for local action in the colon, the principles can be adapted to target systemic absorption in the intestine.

Q3: What is the expected oral bioavailability of standard Rifamycin SV formulations?

Studies on modified-release tablets of Rifamycin SV, designed for local delivery to the colon, have shown negligible systemic absorption. The absolute bioavailability has been reported to be as low as 0.0410% ± 0.0617%, with plasma concentrations often below the limit of quantification.

Q4: Can nanoparticle formulations really make a significant difference?

Yes. For instance, a study on an optimized solid lipid nanoparticle (SLN) formulation of a similar rifamycin compound in albino Wistar rats demonstrated a 12.4-fold improvement in bioavailability compared to a pure drug solution.[1] Nanoparticle systems can enhance bioavailability by increasing the drug's surface area, improving its solubility in intestinal fluids, and protecting it from degradation.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Low Drug Entrapment Efficiency (%EE) in SLNs - Drug partitioning into the external aqueous phase during production.- Insufficient lipid concentration to accommodate the drug.- Inappropriate choice of surfactant.- Increase the lipid concentration in the formulation.- Optimize the concentration of the surfactant (e.g., Poloxamer 188, PVA); higher concentrations can sometimes enhance encapsulation, though excessive amounts may have the opposite effect.- Select a lipid in which the drug has higher solubility.
Particle Aggregation in Nanoformulations - Insufficient surfactant to stabilize the nanoparticle surface.- High lipid concentration leading to coalescence.- Inappropriate homogenization speed or time.- Increase the surfactant-to-lipid ratio.- Optimize the homogenization speed and duration. For example, increasing homogenization speed from 6,000 rpm to 12,000 rpm has been shown to produce smaller, more uniform SLNs.- Consider using a combination of surfactants for better steric and electrostatic stabilization.
Drug Degradation During Formulation - Exposure to acidic or alkaline conditions.- High temperatures during processing (e.g., hot homogenization or spray drying).- Oxidation of the drug.- For acid-labile drugs like Rifampicin, use enteric-coated polymers or lipid matrices that protect the drug in the stomach.- When using heat-based methods, minimize the exposure time and use the lowest effective temperature.- Consider using antioxidants in the formulation.
Inconsistent Particle Size - Fluctuations in process parameters (e.g., homogenization pressure, temperature, stirring rate).- Non-uniform mixing of phases.- Precisely control all process parameters. For high-pressure homogenization, ensure consistent pressure and number of cycles.- For solvent-based methods, ensure a consistent and rapid injection of the organic phase into the aqueous phase under vigorous stirring.
Poor In Vivo Performance Despite Good In Vitro Dissolution - Drug precipitation in the gastrointestinal tract.- P-glycoprotein (P-gp) efflux.- First-pass metabolism.- Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation.- Use excipients that can inhibit P-gp, such as Tween 80.- Lipid-based formulations can promote lymphatic absorption, partially bypassing first-pass metabolism.

Data on Rifamycin Formulations

The following tables summarize key parameters from various studies on Rifamycin formulations.

Table 1: Pharmacokinetic Parameters of Different Rifamycin Formulations

FormulationAnimal ModelDoseCmax (µg/mL)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Rifampicin SuspensionRats30 mg/kg (oral)4.8 ± 1.238.7 ± 9.8100N/A
Rifampicin in 0.1 M HClRats30 mg/kg (oral)8.2 ± 2.169.8 ± 15.4~180[2]
Rifampicin in 10% Tween 80Rats30 mg/kg (oral)7.9 ± 1.968.5 ± 14.2~177[2]
Rifampicin SLNsWistar RatsN/AN/AN/A1240[1]
Rifampicin (Single Dose)Humans10 mg/kg8.9872.56N/A[3]
Rifampicin (Steady State)Humans10 mg/kg5.7938.73N/A[3]

Note: Data from different studies may not be directly comparable due to variations in experimental conditions.

Table 2: Physicochemical Properties of Rifampicin Solid Lipid Nanoparticles (SLNs)

Lipid MatrixSurfactant(s)Particle Size (nm)Entrapment Efficiency (%)Drug Loading (%)Preparation MethodReference
Stearic AcidPolyvinyl Alcohol (PVA)N/A78.79 ± 0.1N/AEmulsion Solvent Diffusion[4]
Glyceryl MonostearatePoloxamer 188456 ± 1184.12 ± 2.7815.68 ± 1.52High-Pressure Homogenization[1][5]
Cetyl PalmitatePoloxamer 188< 50050 - 81N/Ao/w MicroemulsionN/A
Monostearin, Soya LecithinPolysorbate 804968.7N/ASolvent Emulsification-Evaporation[6]

Experimental Protocols & Workflows

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for developing an improved oral formulation of this compound.

G cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 Desired Outcomes A Low Oral Bioavailability of this compound B Poor Aqueous Solubility (BCS Class II/IV) A->B C Gastric Degradation (Acidic pH) A->C D Intestinal Efflux (P-gp Substrate) A->D E Lipid-Based Formulations (e.g., SLNs) B->E Address with F Amorphous Solid Dispersions (ASDs) B->F Address with G Nanoformulations B->G Address with C->E Address with D->E Address with H Increased Solubility & Dissolution E->H I Protection from Gastric Acid E->I J Enhanced Permeability E->J F->H G->H K Improved Bioavailability H->K I->K J->K

Caption: Logical workflow for addressing the low oral bioavailability of this compound.

Experimental Workflow: Preparation of Rifampicin-Loaded SLNs by High-Pressure Homogenization (Hot Homogenization)

This diagram outlines the key steps in preparing Solid Lipid Nanoparticles (SLNs) using the hot high-pressure homogenization technique.

G A 1. Prepare Lipid Phase - Melt lipid (e.g., Glyceryl Monostearate) at 5-10°C above its melting point. - Dissolve Rifampicin in the molten lipid. C 3. Create Pre-Emulsion - Add the hot aqueous phase to the hot lipid phase. - Homogenize at high speed (e.g., 10,000 rpm for 10-15 min) using a high-shear homogenizer. A->C B 2. Prepare Aqueous Phase - Dissolve surfactant (e.g., Poloxamer 188) in distilled water. - Heat to the same temperature as the lipid phase. B->C D 4. High-Pressure Homogenization - Pass the hot pre-emulsion through a high-pressure homogenizer. - Apply high pressure (e.g., 500-1500 bar) for several cycles (e.g., 3-5 cycles). C->D E 5. Cooling & Nanoparticle Formation - Cool the resulting nanoemulsion to room temperature or in an ice bath. - The lipid recrystallizes, forming solid lipid nanoparticles (SLNs). D->E F 6. Characterization - Particle size analysis (DLS) - Zeta potential - Entrapment efficiency (%EE) - Drug loading (%DL) E->F

Caption: Workflow for preparing Rifampicin-loaded SLNs via hot homogenization.

Detailed Methodology: Preparation of Rifampicin-Loaded SLNs by High-Pressure Homogenization

This protocol provides a more detailed procedure based on published methods.[1][5]

Materials:

  • Rifampicin

  • Lipid: Glyceryl monostearate (GMS)

  • Surfactant: Poloxamer 188

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (HPH)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the required amount of GMS.

    • Heat the GMS in a beaker to a temperature approximately 5-10°C above its melting point (Melting point of GMS is ~55-60°C, so heat to ~70°C).

    • Once the lipid is completely melted, add the accurately weighed Rifampicin powder and stir until it is fully dissolved in the molten lipid.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the required amount of Poloxamer 188 in purified water to create the surfactant solution.

    • Heat this aqueous phase to the same temperature as the lipid phase (~70°C) under constant stirring.

  • Formation of the Pre-emulsion:

    • Slowly add the hot aqueous phase to the hot lipid phase while continuously stirring with a magnetic stirrer.

    • Immediately homogenize this mixture using a high-shear homogenizer at a speed of approximately 10,000 rpm for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature (~70°C).

    • Homogenize the pre-emulsion at a pressure of 500-1500 bar. The number of homogenization cycles can be varied (typically 3 to 5 cycles) to achieve the desired particle size and uniformity.

  • Cooling and Solidification:

    • The resulting hot nanoemulsion is then cooled down in an ice bath under gentle stirring.

    • As the lipid cools and solidifies, it forms the Solid Lipid Nanoparticles with the drug encapsulated within the lipid matrix.

  • Characterization:

    • The final SLN dispersion is characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Detailed Methodology: Preparation of Rifampicin ASD by Spray Drying

This protocol outlines a general procedure for preparing an Amorphous Solid Dispersion (ASD) of Rifampicin.

Materials:

  • Rifampicin

  • Polymer (e.g., HPMCAS, PVP)

  • Organic Solvent (e.g., methanol, acetone, or a mixture)

Equipment:

  • Spray dryer with a two-fluid nozzle

  • Magnetic stirrer

Procedure:

  • Preparation of the Feed Solution:

    • Dissolve the Rifampicin and the chosen polymer in the selected organic solvent system. Ensure complete dissolution to form a clear solution.

    • The concentration of total solids (drug + polymer) in the solution typically ranges from 1% to 10% (w/v), depending on the solubility of the components and the viscosity of the solution.

  • Setting up the Spray Dryer:

    • Set the inlet temperature of the spray dryer. This temperature should be high enough to ensure rapid solvent evaporation but not so high as to cause degradation of the drug or polymer (e.g., 100-140°C).

    • Set the atomizing gas flow rate and the feed pump rate. These parameters will influence the droplet size and the final particle size of the powder.

    • The outlet temperature is a result of the other process parameters and is typically monitored (e.g., 45-60°C).

  • Spray Drying Process:

    • Pump the feed solution through the two-fluid nozzle into the drying chamber. The solution is atomized into fine droplets.

    • The hot drying gas (usually nitrogen or air) rapidly evaporates the solvent from the droplets.

    • This rapid solvent removal "freezes" the drug in its amorphous state within the polymer matrix.

  • Product Collection:

    • The dried solid particles are separated from the gas stream, typically by a cyclone separator, and collected in a collection vessel.

  • Characterization:

    • The resulting powder is characterized to confirm the amorphous nature of the drug (using techniques like DSC and XRD), assess drug-polymer miscibility, and determine the dissolution profile compared to the crystalline drug.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific parameters for their particular equipment and materials based on preliminary experiments and literature review.

References

troubleshooting inconsistent results in Rifamycin Sodium susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Rifamycin Sodium (also known as Rifampin) susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound MIC results show trailing endpoints (low-level growth across multiple wells). How should I interpret this?

A1: Trailing endpoints, characterized by reduced but persistent growth in wells with increasing antibiotic concentrations, can complicate the determination of the Minimum Inhibitory Concentration (MIC). This phenomenon can be caused by several factors:

  • Slow Bactericidal Activity: this compound's primary mechanism is the inhibition of bacterial DNA-dependent RNA polymerase, which stops RNA synthesis.[1][2] This may not result in rapid cell death for all bacterial populations, leading to residual, low-level growth.

  • Heteroresistance: The bacterial population may contain a small subpopulation with higher resistance to this compound.[1] These resistant variants can grow in concentrations that inhibit the susceptible majority, appearing as a faint "haze" or trailing growth.

  • Media Composition: The components of the testing medium can sometimes interact with the antibiotic or support faint growth, making the endpoint difficult to read. While Mueller-Hinton medium is standard, variations in cation concentration can affect antibiotic activity.[3]

Recommendation: For broth dilution methods, the MIC should be recorded as the lowest concentration of this compound that causes a significant reduction in growth (e.g., ~80% inhibition) compared to the positive control well. It is crucial to be consistent in how endpoints are read across experiments. If trailing is a persistent issue, consider supplementing your phenotypic testing with genotypic methods to screen for resistance mutations, such as in the rpoB gene.[1][2]

Q2: The zone of inhibition in my Kirby-Bauer disk diffusion assay has a fuzzy or hazy edge. How do I measure the zone diameter?

A2: A fuzzy or hazy zone edge in a disk diffusion assay can be caused by several factors, including the presence of resistant mutants, swarming motility of the organism, or the antibiotic permitting some initial growth before inhibition takes effect.[4]

EUCAST and CLSI Guideline-Based Interpretation:

  • For most organisms, you should measure the diameter of the zone where there is no visible growth. However, for certain organism-drug combinations, specific rules apply.

  • For staphylococci and Rifampin, if there are colonies within the zone of inhibition, these may represent resistant mutants. The presence of any growth within the zone should be interpreted with caution.[5]

  • For trimethoprim-sulfamethoxazole, which also acts on nucleic acid synthesis, guidelines often recommend ignoring faint or hazy growth and measuring the diameter of the zone of complete inhibition.[4][5] A similar approach can be cautiously applied to this compound.

  • It is critical to view the plate with the correct lighting (reflected light against a dark background) to accurately discern the zone edge.[5]

Q3: My quality control (QC) results for this compound are out of range. What are the common causes?

A3: Out-of-range QC results indicate a potential issue with the testing procedure that must be resolved before reporting any experimental results. Common causes include:

  • Improper Storage of Materials: this compound disks or stock solutions may have degraded due to improper storage (e.g., exposure to light or incorrect temperature). Antimicrobial disks should be stored at -20°C.

  • Incorrect Inoculum Preparation: The bacterial suspension must be standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense will result in smaller zones of inhibition or higher MICs, while an inoculum that is too light will have the opposite effect.

  • Media Issues: The pH of the Mueller-Hinton agar should be between 7.2 and 7.4. Variations in agar depth can also affect zone sizes. Each new batch of media should be tested with QC strains.

  • Incubation Conditions: Incorrect incubation temperature or duration can significantly impact results. Plates should be incubated at 35°C ± 2°C for 16-20 hours for most bacteria.

  • QC Strain Viability: The QC strain itself may have lost viability or developed mutations. Ensure that QC strains are stored and subcultured correctly.

Q4: I am observing discordant results between genotypic tests (e.g., rpoB sequencing) and phenotypic susceptibility tests for this compound. Why is this happening?

A4: Discrepancies between genotypic and phenotypic results are a known challenge, particularly with Mycobacterium tuberculosis.[1][6][7]

  • Low-Level Resistance Mutations: Some mutations in the rpoB gene confer only low-level resistance to this compound.[1] This low-level resistance may not be detected by standard phenotypic methods, which are designed to detect clinically significant high-level resistance.[1][6]

  • Silent Mutations: Some detected mutations in the rpoB gene may be "silent" or synonymous, meaning they do not result in an amino acid change and do not confer resistance.[1]

  • Method Sensitivity: Different phenotypic tests have varying sensitivities for detecting resistance. For instance, broth dilution methods may be more sensitive in detecting heteroresistance compared to other methods.[1]

  • Mutations Outside the Target Region: While most resistance-conferring mutations are in the Rifampin Resistance Determining Region (RRDR) of the rpoB gene, mutations outside this region can also confer resistance but may not be detected by all molecular assays.[1]

When discordant results occur, it is recommended to confirm with a second, different type of test. For example, if a molecular test indicates resistance but the phenotypic test shows susceptibility, consider performing an MIC test to quantify the level of resistance.[6]

Troubleshooting Common Issues

IssuePossible CausesRecommended Actions
No zone of inhibition or very high MIC for a known susceptible isolate 1. Inactive antibiotic (degraded disks or solution).2. Inoculum is too heavy.3. Spontaneous resistant mutants in the inoculum.4. Incorrect antibiotic disk used.1. Test with a new lot of antibiotic disks/solution and ensure proper storage.2. Re-standardize the inoculum to a 0.5 McFarland standard.3. Check for culture purity and re-test.4. Verify the correct antibiotic disk was used.
Unusually large zone of inhibition or very low MIC 1. Inoculum is too light.2. Antibiotic disk has a higher potency than specified.3. Incorrect incubation conditions.1. Re-standardize the inoculum to a 0.5 McFarland standard.2. Use a new, certified batch of antibiotic disks.3. Verify incubator temperature and incubation time.
Zone edge is indistinct with colonies inside the zone 1. Culture is contaminated with a more resistant organism.2. Presence of resistant subpopulations (heteroresistance).1. Perform a purity check of the inoculum and re-test with an isolated colony.2. Pick colonies from within the zone, re-identify, and perform susceptibility testing on them.

Quality Control Ranges for this compound (Rifampin)

Adherence to established quality control protocols is essential for accurate and reproducible susceptibility testing. The following tables provide acceptable QC ranges for common reference strains according to EUCAST and tentative ranges based on CLSI methodology for staphylococci.

Table 1: EUCAST Quality Control Ranges for Rifampin

Quality Control StrainMethodDrug ContentMIC (mg/L) RangeZone Diameter (mm) Range
Staphylococcus aureus ATCC 29213Broth Microdilution-0.002 - 0.016N/A
Staphylococcus aureus ATCC 25923Disk Diffusion5 µgN/A26 - 34
Haemophilus influenzae ATCC 49766Disk Diffusion5 µgN/A26 - 32
Neisseria gonorrhoeae ATCC 49226Disk Diffusion5 µgN/A28 - 36

Data sourced from EUCAST QC documents. Always refer to the latest version of the EUCAST guidelines.

Table 2: Tentative Inhibition Zone Criteria for Rifampin against Staphylococci (Based on Bauer-Kirby/CLSI-like methods)

Quality Control StrainMethodDrug ContentSusceptibleIntermediateResistant
Staphylococcus aureus ATCC 25923Disk Diffusion2 µg≥22 mm14 - 21 mm≤13 mm

Note: These are tentative criteria from a 1987 study and may not reflect the most current CLSI M100 document.[8][9] Users should always consult the latest official CLSI M100 tables for definitive QC ranges.

Experimental Protocols

Broth Microdilution MIC Testing
  • Prepare Inoculum: Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Dilute Inoculum: Dilute the standardized suspension as per the laboratory's validated protocol to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions: Perform serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculate Plate: Add the diluted bacterial inoculum to each well of the microtiter plate.

  • Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: Following incubation, examine the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Kirby-Bauer Disk Diffusion Testing
  • Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Apply Antibiotic Disk: Using sterile forceps, place a this compound disk (typically 5 µg) onto the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.

  • Incubate: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

Diagrams

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion (Kirby-Bauer) start Select Isolated Colonies prep_inoculum Prepare 0.5 McFarland Standard Inoculum start->prep_inoculum serial_dilution Serial Dilution of This compound in MHB inoculate_mic Inoculate 96-Well Plate prep_inoculum->inoculate_mic Add standardized bacterial suspension streak_plate Streak Inoculum on MHA Plate prep_inoculum->streak_plate serial_dilution->inoculate_mic incubate_mic Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic Read MIC Value (Lowest concentration with no visible growth) incubate_mic->read_mic apply_disk Apply Rifamycin Sodium Disk streak_plate->apply_disk incubate_disk Incubate 16-20h at 35°C apply_disk->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone

Caption: Workflow for this compound susceptibility testing.

troubleshooting_logic start Inconsistent AST Results qc_check Are QC Strain Results in Range? start->qc_check inoculum_check Is Inoculum Density Correct (0.5 McFarland)? qc_check->inoculum_check No interpretation_issue Is Interpretation the Issue? (e.g., Hazy Zones, Trailing) qc_check->interpretation_issue Yes media_check Is Media pH, Depth, and Formulation Correct? inoculum_check->media_check No outcome_pass Review Experimental Procedure for Other Errors inoculum_check->outcome_pass Yes antibiotic_check Are Antibiotic Disks/Solutions Stored Correctly and Not Expired? media_check->antibiotic_check No media_check->outcome_pass Yes incubation_check Are Incubation Time and Temperature Correct? antibiotic_check->incubation_check No antibiotic_check->outcome_pass Yes incubation_check->outcome_pass Yes outcome_fail Correct the Identified Parameter and Repeat Test incubation_check->outcome_fail No interpretation_issue->outcome_pass

Caption: Logic diagram for troubleshooting inconsistent results.

References

Technical Support Center: Refinement of Rifamycin Sodium Administration Protocols in Murine Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rifamycin Sodium in murine models of tuberculosis.

Troubleshooting Guide

This guide addresses common issues encountered during the administration of this compound to murine models of tuberculosis.

Problem Potential Cause Recommended Solution
Inconsistent drug efficacy or variability in bacterial load reduction. - Improper drug formulation leading to precipitation or uneven suspension.- Incorrect gavage technique resulting in incomplete dosing.- Development of drug resistance.[1]- Ensure this compound is fully dissolved. Sonication may be required.[2] Prepare fresh solutions regularly.- Verify gavage technique to ensure the full dose is administered into the stomach.- Include a control group treated with a standard, validated regimen. Assess for rifamycin-resistant M. tuberculosis strains in non-responding animals.[3]
Signs of toxicity in mice (e.g., weight loss, lethargy, ruffled fur). - The administered dose is too high for the specific mouse strain.- Contaminants in the drug formulation.- The maximum tolerated daily dose of rifampin in mice has been reported to be as high as 160 mg/kg.[4] However, if signs of toxicity are observed, consider reducing the dose. A dose-response study may be necessary to determine the optimal therapeutic dose with minimal toxicity for your experimental conditions.[3][5]- Ensure high-purity this compound is used. Prepare formulations under sterile conditions.
Precipitation of this compound in the formulation. - this compound has limited solubility in aqueous solutions.[6]- The pH of the vehicle is not optimal.- this compound is soluble in DMSO and ethanol.[2][7] For aqueous administration, it can be dissolved in a small amount of an organic solvent first and then diluted in the aqueous vehicle. Formulations using vehicles such as 0.4% methyl cellulose or a combination of DMSO, PEG300, Tween-80, and saline have been reported.[8][9]- Adjust the pH of the vehicle. Rifamycin solutions can be unstable in acidic or alkaline conditions.[10][11]
Difficulty in achieving complete bacterial clearance or relapse after treatment. - Insufficient treatment duration.- The presence of persistent bacteria.[3]- Immunodeficiency of the mouse model.[1]- Treatment duration in murine models often ranges from several weeks to months. Studies have shown that longer treatment durations are required to prevent relapse.[1][3]- High-dose rifampicin has been shown to be more effective at killing persistent bacteria.[3] Consider optimizing the dose and duration of treatment.- In immunocompromised mice, such as nude mice, longer treatment durations may be necessary to achieve sterilization.[1]

Frequently Asked Questions (FAQs)

1. What is the standard dose of this compound for treating tuberculosis in mice?

The dosage of rifamycins in murine models of tuberculosis can vary. A common dose for rifampin (a type of rifamycin) is 10 mg/kg of body weight administered daily.[1][12] However, studies have explored a wide range of doses, from 10 mg/kg to as high as 160 mg/kg, with higher doses showing increased bactericidal and sterilizing activity.[3][4] The optimal dose can depend on the specific mouse strain and the experimental goals.[12]

2. How should I prepare this compound for oral administration to mice?

This compound has limited solubility in water.[6] A common method is to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol, and then dilute it in a vehicle suitable for oral gavage, such as water, saline, or 0.4% methyl cellulose.[2][7][8] Sonication can aid in dissolution.[2] It is recommended to prepare fresh solutions for administration.

3. What is the recommended route of administration for this compound in mice?

Oral gavage is the most common route of administration for rifamycins in murine tuberculosis studies.[1][3][8]

4. How long should the treatment with this compound continue in a murine model?

The duration of treatment can range from a few weeks to several months.[1][3] Shorter durations may be sufficient to observe a bactericidal effect, but longer treatments are often necessary to achieve sterilization and prevent relapse after the cessation of therapy.[1][3] For example, one study showed that undetectable CFU counts in the lungs were achieved after 6 to 12 weeks of treatment with high-dose rifampicin.[3]

5. Can this compound be used in combination with other anti-tuberculosis drugs in mice?

Yes, this compound is frequently used in combination with other first-line anti-tuberculosis drugs such as isoniazid (H) and pyrazinamide (Z).[1][3] Combination therapy is the standard of care for tuberculosis and is crucial for preventing the emergence of drug resistance.[1]

6. What are the potential adverse effects of this compound in mice?

While generally well-tolerated at standard doses, high doses of rifamycins can lead to toxicity.[4] Researchers should monitor mice for signs of adverse effects such as weight loss, changes in behavior, or ruffled fur.[3] Liver function should be monitored, as rifamycins are metabolized in the liver and can cause hepatotoxicity.[13]

7. How does the efficacy of this compound differ between immunocompetent and immunodeficient mouse strains?

Immunodeficient mice, such as nude mice, may require longer treatment durations to achieve a cure compared to immunocompetent strains like BALB/c.[1] In some cases, treatment with a rifampin-containing regimen in nude mice has been associated with treatment failure and the development of isoniazid resistance.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the administration of rifamycins in murine models of tuberculosis.

Table 1: Rifamycin Dosages and Regimens in Murine TB Models

RifamycinMouse StrainDosageAdministration RouteFrequencyCombination DrugsReference
RifampinBALB/c10 mg/kgOral gavage5 days/weekIsoniazid (10 mg/kg), Pyrazinamide (150 mg/kg)[1]
RifampinBALB/c10, 15, 20, 30, 50 mg/kgOral gavageDailyMonotherapy[3]
RifampinC3HeB/FeJ10, 15, 20, 40 mg/kgOral gavage5 days/weekIsoniazid, Pyrazinamide[12]
RifapentineBALB/c5, 10, 20 mg/kgOral gavage5 days/weekIsoniazid, Pyrazinamide[12]
RifampinHIS-NSG10 mg/kgOral gavage6 days/weekIsoniazid (30 mg/kg), Pyrazinamide (125 mg/kg)[8]

Table 2: Pharmacokinetic Parameters of Rifampin in BALB/c Mice

Dose (mg/kg)Cmax (mg/L)Tmax (h)AUC (0-24h) (h·mg/L)Reference
1016.22132[4][14]
2029.81224[3]
3050.31436[3]
5085.10.5712[3]
160157.321782[4][14]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or Ethanol

    • Sterile 0.4% methyl cellulose solution (or other suitable vehicle)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO or ethanol to dissolve the powder completely. Vortex vigorously.

    • If complete dissolution is not achieved, sonicate the solution for 5-10 minutes.

    • Gradually add the sterile 0.4% methyl cellulose solution to the desired final concentration while vortexing to ensure a uniform suspension.

    • Prepare the formulation fresh before each administration.

Protocol 2: Administration of this compound by Oral Gavage

  • Materials:

    • Prepared this compound formulation

    • Appropriately sized gavage needles (e.g., 20-22 gauge, flexible tip)

    • Syringes (1 ml)

    • Animal scale

  • Procedure:

    • Weigh each mouse to determine the correct volume of the drug formulation to administer.

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

    • Slowly dispense the formulation.

    • Gently remove the gavage needle.

    • Monitor the mouse for any signs of distress after the procedure.

Protocol 3: Assessment of Bacterial Load in Lungs

  • Materials:

    • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

    • Sterile tissue homogenizer

    • Middlebrook 7H11 agar plates supplemented with 10% OADC

    • Sterile dilution tubes

    • Incubator at 37°C

  • Procedure:

    • At the designated time point, humanely euthanize the mice.

    • Aseptically remove the lungs and place them in a sterile tube containing a known volume of PBS with 0.05% Tween 80.

    • Homogenize the lung tissue until a uniform suspension is achieved.

    • Prepare serial 10-fold dilutions of the lung homogenate in sterile PBS with 0.05% Tween 80.

    • Plate 100 µl of the appropriate dilutions onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFU) and calculate the bacterial load per lung.[15]

Visualizations

Experimental_Workflow Infection Aerosol Infection of Mice with M. tuberculosis Treatment_Start Initiation of Treatment (e.g., 2-4 weeks post-infection) Infection->Treatment_Start Drug_Admin Daily Oral Gavage with This compound Formulation Treatment_Start->Drug_Admin Monitoring Monitor Animal Health (Weight, Clinical Signs) Drug_Admin->Monitoring Throughout treatment Endpoint Euthanasia at Pre-determined Time Points Drug_Admin->Endpoint Relapse_Study Cessation of Treatment and Monitoring for Relapse Drug_Admin->Relapse_Study Bacterial_Load Assess Bacterial Load (CFU) in Lungs and Spleen Endpoint->Bacterial_Load Histopathology Histopathological Analysis of Lung Tissue Endpoint->Histopathology Relapse_Assessment Assess Bacterial Load after Relapse Period Relapse_Study->Relapse_Assessment

Caption: Experimental workflow for evaluating this compound in a murine model of tuberculosis.

Rifamycin_Host_Interaction cluster_macrophage Infected Macrophage Mtb Mycobacterium tuberculosis Efflux_Pump Bacterial Efflux Pumps (e.g., Rv1258c) Mtb->Efflux_Pump Induces expression Rifamycin_in This compound RNA_Polymerase Bacterial RNA Polymerase Rifamycin_in->RNA_Polymerase Inhibits Cytokine_Mod Modulation of Host Cytokine Response (e.g., IL-6, IL-10, IL-12) Rifamycin_in->Cytokine_Mod Influences Efflux_Pump->Rifamycin_in Exports drug, contributing to tolerance RNA_Polymerase->Mtb Blocks transcription, leading to bacterial death

Caption: Interaction of this compound with an M. tuberculosis-infected macrophage.

References

Validation & Comparative

head-to-head comparison of Rifamycin Sodium and Rifabutin for MAC infections

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between rifampin and rifabutin for the treatment of Mycobacterium avium complex (MAC) infections is a critical one. This guide provides an objective, data-driven comparison of these two essential rifamycins, summarizing their performance, outlining key experimental methodologies, and visualizing their mechanism of action.

Executive Summary

Both rifampin (often referred to by its interchangeable name, rifampicin) and rifabutin are cornerstone antibiotics in the multi-drug regimen for MAC infections. While structurally similar, they exhibit important differences in their pharmacokinetic profiles and drug-drug interaction potentials. A meta-analysis of clinical studies suggests that rifampin and rifabutin-based regimens have similar treatment success rates for MAC infections.[1][2][3] However, rifabutin's lower potential for drug-drug interactions often makes it the preferred choice for patients on concurrent antiretroviral therapy.[1][2] Pre-clinical models, such as the hollow fiber system, have been instrumental in dissecting the pharmacodynamics of these drugs, revealing comparable bactericidal activity under simulated human-like conditions.[4]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing rifampin and rifabutin for the treatment of MAC infections.

Table 1: Efficacy against Mycobacterium avium Complex

ParameterRifampinRifabutinSource
Pooled Treatment Success Rate67.5% (95% CI: 55.7-77.4%)54.7% (95% CI: 41.0-67.0%)[1][2][3]
Bactericidal Kill (Day 0-4, HFS-MAC model)0.89 log10 CFU/mL (95% CI: 0.43-1.35)0.92 log10 CFU/mL (95% CI: 0.61-1.24)[4]
MIC90 (against 20 clinical MAC isolates)≤2.0 mg/L≤0.125 mg/L[4]

Table 2: Pharmacokinetic Profile

ParameterRifampinRifabutinSource
Half-life (HFS-MAC model)5.91 ± 0.98 h13.29 ± 0.60 h[4]
Oral BioavailabilityHighLow (~20%)[5][6]
Protein Binding~80%~85%
Cmax (600mg oral dose)12-14 µg/mL0.4-0.6 µg/mL[5]
Volume of DistributionSmallerLarger[5]
MetabolismHepatic, induces own metabolismHepatic, induces own metabolism (less potent inducer than rifampin)[5]

Table 3: Safety and Tolerability

Adverse Event ProfileRifampinRifabutinSource
Common Adverse EventsHepatotoxicity, dermatologic events, gastrointestinal disturbancesUveitis, arthralgia, neutropenia, gastrointestinal disturbances[7]
Drug-Drug InteractionsPotent inducer of CYP450 enzymes, significantly affecting many co-administered drugsLess potent CYP450 inducer, fewer and less severe drug-drug interactions[1][2][5]
Tolerance in Rifampin-Intolerant Patients-Generally well-tolerated (80% success rate in one study)[7]

Mechanism of Action: Targeting Bacterial RNA Polymerase

Rifamycins, including rifampin and rifabutin, exert their bactericidal effects by inhibiting bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis.

cluster_Rifamycin_Action Rifamycin Mechanism of Action Rifamycin Rifamycin RNAP_beta RNA Polymerase (β-subunit) Rifamycin->RNAP_beta Binds to Transcription_Blocked Transcription Elongation Blocked RNAP_beta->Transcription_Blocked Leads to Protein_Synthesis_Inhibited Bacterial Protein Synthesis Inhibited Transcription_Blocked->Protein_Synthesis_Inhibited Results in Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibited->Bacterial_Cell_Death Causes

Caption: Rifamycin antibiotics bind to the β-subunit of bacterial RNA polymerase, halting transcription and leading to cell death.

The binding site for rifamycins is located within a pocket of the RNA polymerase β subunit, away from the active site.[8] By binding to this pocket, the drug physically blocks the path of the elongating RNA molecule, a mechanism known as steric-occlusion.[8] Resistance to rifamycins typically arises from mutations in the rpoB gene, which encodes the β subunit, altering the drug's binding site.[8]

Experimental Protocols

Hollow Fiber System Model of Pulmonary MAC (HFS-MAC)

This in vitro pharmacodynamic model is crucial for studying the antimicrobial effects of drugs under conditions that mimic human pharmacokinetics.

Methodology:

  • System Setup: A hollow fiber cartridge, containing semi-permeable polysulfone fibers, is connected to a central reservoir. This creates two compartments: the intracapillary space within the fibers and the extracapillary space surrounding them.

  • Bacterial Inoculation: Mycobacterium avium complex (MAC) bacteria are inoculated into the extracapillary space.

  • Drug Administration: The antibiotic is infused into the central reservoir, and a computer-controlled pump system simulates the human concentration-time profile of the drug. Drug-free medium is simultaneously pumped into the reservoir to mimic drug clearance.

  • Sampling: Samples are collected from the extracapillary space over time to determine the concentration of the drug and the number of viable bacteria (colony-forming units, CFU).

  • Data Analysis: The change in bacterial count over time is measured to assess the bactericidal or bacteriostatic activity of the drug. The emergence of drug-resistant mutants can also be monitored.

cluster_HFS_Workflow Hollow Fiber System (HFS) Workflow Inoculation Inoculate MAC in Hollow Fiber Cartridge Drug_Infusion Infuse Drug into Central Reservoir Inoculation->Drug_Infusion PK_Simulation Simulate Human Pharmacokinetics Drug_Infusion->PK_Simulation Sampling Collect Samples over Time PK_Simulation->Sampling Analysis Analyze Drug Conc. & Bacterial Count Sampling->Analysis

Caption: The workflow of the Hollow Fiber System model for studying anti-MAC drug efficacy.

Beige Mouse Model of Disseminated MAC Infection

This in vivo model is used to evaluate the efficacy of antimicrobial agents against disseminated MAC infection in an immunocompromised host.

Methodology:

  • Animal Model: Beige mice (C57BL/6J-Lystbg-J/J), which have a genetic defect in lysosomal trafficking and are more susceptible to mycobacterial infections, are used.

  • Infection: Mice are infected intravenously with a standardized inoculum of a virulent MAC strain.

  • Treatment: Following a pre-determined period to allow the infection to establish, mice are treated with the antimicrobial agent(s) via oral gavage or other appropriate routes.

  • Evaluation of Efficacy: At various time points, mice are euthanized, and target organs (spleen, liver, lungs) are harvested. The organs are homogenized, and the number of viable MAC bacteria is determined by plating serial dilutions on appropriate culture media.

  • Data Analysis: The reduction in bacterial load in the organs of treated mice is compared to that in untreated control mice to determine the efficacy of the treatment.

cluster_Mouse_Model_Workflow Beige Mouse Model Workflow Infection Intravenous Infection of Beige Mice with MAC Treatment Administer Antimicrobial Agents Infection->Treatment Organ_Harvest Harvest Spleen, Liver, and Lungs Treatment->Organ_Harvest Bacterial_Load Determine Bacterial Load (CFU) Organ_Harvest->Bacterial_Load Efficacy_Analysis Compare Treated vs. Control Groups Bacterial_Load->Efficacy_Analysis

Caption: Experimental workflow for the beige mouse model of disseminated MAC infection.

Conclusion

The selection of a rifamycin for the treatment of MAC infections requires careful consideration of both efficacy and patient-specific factors. While rifampin and rifabutin demonstrate comparable bactericidal activity against MAC, rifabutin's more favorable drug-drug interaction profile makes it a critical option for patients receiving concomitant medications metabolized by the cytochrome P450 system, particularly antiretroviral agents. The experimental models detailed in this guide provide a framework for the continued evaluation and development of novel therapeutic strategies against this challenging pathogen. Further head-to-head clinical trials are warranted to refine treatment guidelines and optimize patient outcomes.

References

Cross-Resistance Profiles of Rifamycin Sodium and Other Rifamycin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles between Rifamycin Sodium (often referred to interchangeably with Rifampicin in the literature) and other key rifamycin derivatives. The information presented is supported by experimental data to aid in research and development efforts against bacterial pathogens.

Mechanism of Action and Resistance

Rifamycins, a class of potent bactericidal antibiotics, exert their effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] This inhibition is achieved through binding to the β-subunit of the RNAP, encoded by the rpoB gene, which sterically blocks the path of the elongating RNA molecule.[4]

Bacterial resistance to rifamycins primarily arises from point mutations within the rpoB gene, specifically in a highly conserved region known as the rifampicin resistance-determining region (RRDR).[5][6][7] These mutations alter the binding site of the antibiotic, reducing its affinity for the RNAP and thereby rendering it less effective.[1] While less common, other resistance mechanisms such as enzymatic inactivation by ADP-ribosyltransferases, glycosyltransferases, phosphotransferases, and monooxygenases have also been identified, particularly in environmental mycobacteria.[4][8]

Comparative Analysis of Cross-Resistance

Studies have consistently demonstrated a high degree of cross-resistance among rifamycin derivatives, including Rifampicin (Rifampin), Rifabutin, and Rifapentine.[9][10][11] This means that bacterial strains harboring rpoB mutations that confer resistance to one rifamycin are typically resistant to other derivatives as well. However, the extent of this cross-resistance can vary depending on the specific mutation and the rifamycin derivative .

Quantitative Data on Cross-Resistance

The following tables summarize the in vitro cross-resistance data from a study on Escherichia coli RNA polymerase mutants. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of an antibiotic required to inhibit the activity of the RNA polymerase by 50%.

Table 1: In Vitro Cross-Resistance of Rifampin-Resistant E. coli RNA Polymerases to Rifamycin Derivatives

RNAP MutantRifampin IC₅₀ (µg/ml)Rifabutin IC₅₀ (µg/ml)Rifapentine IC₅₀ (µg/ml)
Wild Type< 0.1< 0.1< 0.1
H526Y> 100> 100> 100
S531F> 100> 100> 100
D516V> 100> 100> 100
S512P505050
L511R252525
Q513L> 100> 100> 100
S522L> 100> 100> 100
G529D505050
R529H252525
I572S505050
R687H< 0.1< 0.1< 0.1

Data adapted from a study on E. coli RNAP mutants. The specific study details can be found in the cited literature.[9]

Table 2: In Vivo Cross-Resistance of Rifampin-Resistant E. coli Strains to Rifamycin Derivatives

E. coli StrainRifampin MIC (µg/ml)Rifabutin MIC (µg/ml)Rifapentine MIC (µg/ml)
Wild Type12.56.256.25
H526Y> 100> 100> 100
S531F> 100> 100> 100
D516V> 100> 100> 100
S512P1005050
L511R502525
Q513L> 100> 100> 100
S522L> 100> 100> 100
G529D1005050
R529H502525
I572S1005050
R687H12.56.256.25

Data adapted from a study on E. coli strains. The specific study details can be found in the cited literature.[9]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on rifamycin cross-resistance.

In Vitro Transcription Assay

This assay is used to determine the inhibitory effect of antibiotics on the enzymatic activity of purified RNA polymerase.

  • Purification of RNA Polymerase: Wild-type and mutant RNA polymerases are purified from bacterial cell lysates using a series of chromatography steps.

  • Transcription Reaction: The transcription reaction mixture typically contains a DNA template (e.g., T7 DNA), the four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP, with one being radiolabeled, such as [³H]UTP), the purified RNA polymerase, and the antibiotic at various concentrations.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 10 minutes) to allow for RNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated using trichloroacetic acid.

  • Quantification: The amount of radiolabeled nucleotide incorporated into the RNA is measured using a scintillation counter.

  • IC₅₀ Determination: The concentration of the antibiotic that inhibits RNA synthesis by 50% (IC₅₀) is calculated from the dose-response curve.[9]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Strains: Both wild-type and antibiotic-resistant bacterial strains are used.

  • Culture Media: A suitable liquid or solid growth medium (e.g., Luria-Bertani broth or agar) is prepared.

  • Antibiotic Dilutions: Serial dilutions of the rifamycin derivatives are prepared in the growth medium.

  • Inoculation: Each dilution is inoculated with a standardized suspension of the bacterial strain.

  • Incubation: The cultures are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[9]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

cluster_RifamycinAction Rifamycin Mechanism of Action Rifamycin Rifamycin rpoB β-subunit (rpoB) Rifamycin->rpoB Binds to Inhibition Inhibition of Transcription Rifamycin->Inhibition RNAP Bacterial RNA Polymerase (RNAP) Transcription RNA Transcription RNAP->Transcription Catalyzes rpoB->RNAP Is a subunit of

Caption: Mechanism of action of rifamycin antibiotics.

cluster_ResistanceWorkflow Workflow of Rifamycin Resistance Development Exposure Exposure to Rifamycin Mutation Point Mutation in rpoB gene (RRDR) Exposure->Mutation Selective Pressure AlteredRNAP Altered RNA Polymerase Mutation->AlteredRNAP Leads to ReducedBinding Reduced Rifamycin Binding Affinity AlteredRNAP->ReducedBinding Results in Resistance Rifamycin Resistance ReducedBinding->Resistance Confers

Caption: Development of rifamycin resistance via rpoB mutation.

References

Rifamycin Sodium's In-Vivo Efficacy Against Bacterial Persisters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

The emergence of antibiotic-tolerant persister cells is a significant challenge in the treatment of chronic and recurrent bacterial infections. These dormant, non-growing phenotypic variants of regular bacteria can survive high doses of conventional antibiotics, leading to treatment failure.[1][2][3] This guide provides an objective comparison of the in-vivo sterilizing activity of Rifamycin Sodium against these persister cells, benchmarked against other emerging anti-persister strategies.

This compound: Targeting the Dormant Threat

This compound, a member of the rifamycin class of antibiotics, exhibits a potent bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase.[4][][6] This enzyme is critical for transcribing DNA into RNA, a fundamental step in protein synthesis.[4][6] By binding to the beta-subunit of this polymerase, this compound effectively halts RNA synthesis, leading to bacterial cell death.[4][] Its lipophilic nature allows it to penetrate bacterial cell walls and host cells, making it effective against intracellular pathogens.[4] A key advantage of this mechanism is its potential efficacy against dormant or slow-growing persister cells, as it does not depend on active cell division for its bactericidal action.

Comparative Analysis of Anti-Persister Strategies

While this compound presents a promising option, several other strategies are being explored to eradicate persister cells. The following table provides a comparative overview of these approaches.

Treatment StrategyMechanism of ActionReported In-Vivo EfficacyKey AdvantagesKey Limitations/Challenges
This compound Inhibits DNA-dependent RNA polymerase, blocking transcription.[4][]Effective in reducing bacterial load in various infection models, often used in combination therapies for tuberculosis and other chronic infections.[7] Combination with dapsone showed efficacy in a mouse model of Lyme disease.[8]Broad-spectrum activity, effective against intracellular bacteria.[4][6]Resistance can develop through mutations in the rpoB gene.[4]
ADEP4 in combination with Rifampicin Acyldepsipeptide 4 (ADEP4) activates the ClpP protease, leading to the degradation of cellular proteins.[9]Eradicated S. aureus persisters in a mouse model when combined with rifampicin.[9][10]Novel mechanism of action that is effective against dormant cells.Potential for host toxicity and requires combination with other antibiotics for maximal effect.
"Wake-up" Strategy (e.g., with sugars) Sugars like mannitol and glucose can resuscitate dormant persister cells, making them susceptible to traditional antibiotics.[9]Demonstrated efficacy in laboratory settings, but in-vivo data is limited.Leverages existing antibiotics.The in-vivo environment is complex, and nutrient availability may not be easily manipulated.
DNA Cross-linking Agents (e.g., Mitomycin C) These agents form covalent bonds with DNA, preventing replication and transcription, and are effective without requiring active cell metabolism.[9]Mitomycin C has been shown to eliminate pathogenic E. coli and S. aureus in both suspension and biofilms.[9]Effective against a broad range of bacteria and acts independently of the cell's metabolic state.These are often cytotoxic and used as anticancer drugs, raising concerns about toxicity for treating infections.[2]
Membrane-Targeting Agents These compounds disrupt the integrity of the bacterial cell membrane, a target that is essential even in dormant cells.Antimicrobial peptides (AMPs) have shown activity against persisters.[10]Less likely to induce resistance compared to antibiotics targeting specific enzymes.Potential for non-specific binding to host cell membranes.

Experimental Protocols

In-Vivo Murine Thigh Infection Model for Persister Cell Eradication

This protocol is adapted from established murine infection models to specifically assess the sterilizing activity of compounds against persister cells.

  • Bacterial Culture Preparation:

    • Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

    • To induce a high proportion of persister cells, the culture can be treated with a short course of a bactericidal antibiotic like rifampicin, or grown to the stationary phase.[11][12]

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 10^7 CFU/mL).

  • Infection:

    • Induce neutropenia in mice (e.g., Swiss Webster) by intraperitoneal injection of cyclophosphamide.

    • Anesthetize the mice and inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle.

  • Treatment:

    • Allow the infection to establish for a set period (e.g., 24 hours).

    • Administer the test compound (e.g., this compound) and comparator drugs via a suitable route (e.g., intravenous, subcutaneous). Treatment can be a single dose or multiple doses over a defined period.

  • Assessment of Bacterial Burden:

    • At selected time points post-treatment, euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

    • Sterilizing activity is indicated by a significant reduction in CFU counts, ideally to undetectable levels, compared to untreated controls.

In-Vitro Time-Kill Assay for Persister Quantification

This assay is a standard method to determine the fraction of persister cells in a bacterial population.[13][14]

  • Preparation:

    • Grow a bacterial culture to the desired growth phase (e.g., exponential or stationary).

    • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic to be tested.

  • Antibiotic Challenge:

    • Expose the bacterial culture to a high concentration of the antibiotic (typically 10x MIC or higher).[13]

    • Incubate the culture under appropriate conditions.

  • Quantification:

    • At various time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from the culture.

    • Wash the cells to remove the antibiotic and perform serial dilutions.

    • Plate the dilutions onto agar plates and incubate to determine the number of viable cells (CFU/mL).

    • A biphasic killing curve, with an initial rapid decline followed by a plateau, is characteristic of the presence of persister cells.[13]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate key concepts.

persister_formation cluster_stress Environmental Stress cluster_response Cellular Response cluster_persister Persister Phenotype Nutrient Limitation Nutrient Limitation Stringent Response Stringent Response Nutrient Limitation->Stringent Response Antibiotic Exposure Antibiotic Exposure SOS Response SOS Response Antibiotic Exposure->SOS Response Oxidative Stress Oxidative Stress Toxin-Antitoxin Modules Toxin-Antitoxin Modules Oxidative Stress->Toxin-Antitoxin Modules Dormancy Dormancy Stringent Response->Dormancy Reduced Metabolism Reduced Metabolism SOS Response->Reduced Metabolism Toxin-Antitoxin Modules->Reduced Metabolism Antibiotic Tolerance Antibiotic Tolerance Dormancy->Antibiotic Tolerance Reduced Metabolism->Antibiotic Tolerance

Caption: Key signaling pathways leading to the formation of persister cells.

experimental_workflow A Prepare Persister-Rich Bacterial Culture B Induce Murine Infection Model (e.g., Thigh) A->B C Administer Treatment Groups (this compound, Alternatives, Control) B->C D Monitor at Defined Time Points C->D E Harvest Infected Tissue D->E F Homogenize and Plate for CFU Count E->F G Analyze and Compare Bacterial Load Reduction F->G

Caption: Workflow for in-vivo validation of anti-persister compounds.

Caption: Mechanism of action of this compound.

References

A Comparative Analysis of Novel Rifamycin Analogs and Rifamycin Sodium: In-Vitro Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The ever-present challenge of antimicrobial resistance necessitates the continuous development of novel antibiotics. The rifamycin class of antibiotics has long been a cornerstone in the treatment of various bacterial infections, including tuberculosis. However, the emergence of resistance threatens their efficacy. This guide provides a comparative overview of the in-vitro activity of several novel rifamycin analogs against Rifamycin Sodium and other established rifamycins, supported by experimental data from recent studies.

Data Summary: In-Vitro Activity (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of novel rifamycin analogs compared to established rifamycins against various bacterial strains. A lower MIC value indicates greater potency.

Compound Bacterial Strain MIC (μg/mL) Comparator Comparator MIC (μg/mL) Reference
Novel Spirorifamycin (2e)Staphylococcus aureusEquivalent to RifabutinRifabutinNot specified[1]
Novel SpirorifamycinsRifampin-resistant S. aureusLower than RifabutinRifabutinNot specified[1]
Novel Benzoxazinorifamycins (NCEs)Rifamycin-resistant S. aureus2Rifampin512[2][3]
Novel Benzoxazinorifamycins (NCEs)Rifamycin-resistant S. aureus2Rifalazil512[2][3]
Rifamycin W Analog (Compound 1)Staphylococcus aureus5Not specifiedNot specified[4][5]
Rifamycin W Analog (Compound 2)Staphylococcus aureus40Not specifiedNot specified[4][5]
Rifamycin W Analog (Compound 3)Staphylococcus aureus0.5Not specifiedNot specified[4][5]
Rifabutin Analog (Compound 5a)Mycobacterium abscessus (WT)0.053 (nM)Rifabutin>100 (nM)[6]
Rifabutin Analog (Compound 5a)Mycobacterium abscessus (WT)0.053 (nM)Rifampicin>100 (nM)[6]
Novel Rifamycins (NCEs)Staphylococcus aureus0.002 - 0.03Not specifiedNot specified[7]
RifabutinMycobacterium avium complex (MAC)MIC₅₀: ≤0.062-0.5, MIC₉₀: 0.25-1RifampinMIC₅₀: 1-8, MIC₉₀: 4-16[8]
RifabutinMycobacterium kansasiiMIC₅₀: ≤0.062, MIC₉₀: ≤0.062RifampinMIC₅₀: ≤0.062-0.125, MIC₉₀: 0.125-0.25[8]
RifabutinMycobacterium abscessusMIC₅₀: 4-8, MIC₉₀: 16RifampinMIC₅₀: 32->64, MIC₉₀: >64[8]

Experimental Protocols

The determination of in-vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the potency of new antibiotic candidates. The most common methods employed are the broth microdilution and agar dilution techniques.[9][10][11]

Broth Microdilution Method

This method is widely used to determine the MIC of an antimicrobial agent.[12][13] It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[9][14] A standardized suspension of the test bacteria is then added to each well.[15] The plates are incubated for 16-20 hours at 37°C.[13] Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12][14]

Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing.[16] In this technique, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes.[9][16] A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates.[16] The plates are incubated for 16-18 hours at 37°C.[16] The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.[17]

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying mechanism of action of rifamycins, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis antibiotic Antibiotic Stock Solution dilution Serial Dilution of Antibiotic in Media antibiotic->dilution media Bacterial Growth Medium media->dilution bacteria Bacterial Inoculum inoculation Inoculation with Bacteria bacteria->inoculation dilution->inoculation incubate Incubate at 37°C for 16-20 hours inoculation->incubate read Read Plates for Bacterial Growth incubate->read mic Determine MIC read->mic

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

mechanism_of_action rifamycin Rifamycin Analog binding Binding to the β-subunit of RNAP rifamycin->binding rnap Bacterial DNA-dependent RNA Polymerase (RNAP) rnap->binding inhibition Inhibition of RNA Chain Elongation binding->inhibition transcription Transcription Initiation transcription->inhibition no_protein No Protein Synthesis inhibition->no_protein death Bacterial Cell Death no_protein->death

Caption: Mechanism of action of Rifamycin antibiotics.

Mechanism of Action

Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[18][19][20] This class of antibiotics binds to the β-subunit of the bacterial RNAP, a crucial enzyme responsible for the transcription of DNA into RNA.[][22][23] This binding action sterically blocks the elongation of the nascent RNA chain, thereby preventing the synthesis of essential bacterial proteins and ultimately leading to cell death.[][22] A key advantage of rifamycins is their high selectivity for prokaryotic RNAP, with significantly lower affinity for the mammalian counterpart, which contributes to their favorable safety profile.[22]

Conclusion

The presented data indicates that novel rifamycin analogs hold significant promise in combating bacterial infections, particularly those caused by resistant strains. Several of the highlighted novel compounds demonstrate superior in-vitro activity compared to established rifamycins like Rifampin and even more recent derivatives. The continued exploration and development of these new analogs are critical in the ongoing fight against antimicrobial resistance. The standardized protocols for MIC determination remain the cornerstone for evaluating the potential of these new therapeutic agents.

References

Genetic Validation of Rifamycin Sodium's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic studies that have validated the mechanism of action of Rifamycin Sodium. It compares its performance with alternative antibiotics, supported by experimental data, and offers detailed methodologies for key validation experiments.

This compound: Unraveling the Mechanism of Action

This compound, a member of the ansamycin class of antibiotics, exerts its bactericidal effect by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2] This inhibition effectively halts the synthesis of messenger RNA (mRNA), leading to a cessation of protein production and ultimately, bacterial cell death.[1]

Genetic studies have been pivotal in pinpointing the precise target of this compound. The molecular basis of its action lies in its high-affinity binding to the β-subunit of the bacterial RNAP.[1] This binding site is encoded by the rpoB gene. The specificity of this compound for the prokaryotic RNAP over its eukaryotic counterpart is a key factor in its therapeutic efficacy and safety profile.[1]

Resistance to this compound predominantly arises from spontaneous mutations within a specific 81-bp region of the rpoB gene, often referred to as the rifampicin resistance-determining region (RRDR).[3] These mutations alter the amino acid sequence of the β-subunit, thereby reducing the binding affinity of the drug to its target and rendering it ineffective.[3]

Comparative Analysis with Alternative Antibiotics

To provide a comprehensive perspective, this section compares this compound with other classes of antibiotics that have distinct mechanisms of action.

Antibiotic ClassMechanism of ActionTargetRepresentative Drug(s)
Rifamycins Inhibition of RNA synthesis by binding to DNA-dependent RNA polymerase.β-subunit of RNA polymerase (rpoB)This compound, Rifampicin, Rifabutin, Rifapentine
Fluoroquinolones Inhibition of DNA replication and repair by targeting DNA gyrase and topoisomerase IV.DNA gyrase (gyrA, gyrB), Topoisomerase IV (parC, parE)Ciprofloxacin, Levofloxacin
Aminoglycosides Inhibition of protein synthesis by binding to the 30S ribosomal subunit, causing mRNA misreading.30S ribosomal subunit (16S rRNA)Gentamicin, Kanamycin, Tobramycin, Amikacin
Macrolides Inhibition of protein synthesis by binding to the 50S ribosomal subunit and blocking the exit tunnel of the nascent polypeptide chain.50S ribosomal subunit (23S rRNA)Erythromycin, Azithromycin, Clarithromycin
β-Lactams Inhibition of cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).Penicillin-binding proteins (PBPs)Penicillin, Methicillin, Cephalosporins

Quantitative Performance Comparison

The following tables summarize the in vitro efficacy of this compound and its alternatives against common bacterial pathogens, presented as Minimum Inhibitory Concentrations (MICs). Lower MIC values indicate greater potency.

Table 1: Comparative Efficacy (MIC in µg/mL) against Staphylococcus aureus

AntibioticMIC RangeMIC50MIC90Reference
Rifampicin≤0.008 - >2--[4][5]
Ciprofloxacin---[6]
Gentamicin---[7]
Vancomycin<0.5 - 2--[5]

Table 2: Comparative Efficacy (MIC in µg/mL) against Escherichia coli

AntibioticMIC RangeMIC50MIC90Reference
Rifampicin-12.5-[8]
Ciprofloxacin0.015 - 4--[9]
Gentamicin---[10]
Ampicillin---[10]
Trimethoprim---[10]

Table 3: Comparative Efficacy of Rifamycins against Mycobacterium avium Complex [2]

RifamycinEmax (log10 CFU/mL)EC50 (mg/L)
Rifampin5.6740.023
Rifapentine5.4800.070
Rifabutin5.7600.072

Emax represents the maximal bacterial killing, and EC50 is the concentration required to achieve 50% of the maximal effect.

Experimental Protocols for Genetic Validation

The validation of the rpoB gene as the target of this compound has been established through a series of key genetic experiments.

Isolation of Rifamycin-Resistant Mutants and Identification of rpoB Mutations

Objective: To isolate bacterial mutants resistant to this compound and identify the genetic basis of their resistance.

Methodology:

  • Bacterial Culture: A susceptible bacterial strain (e.g., Escherichia coli or Staphylococcus aureus) is cultured in a suitable liquid medium to a high cell density.

  • Mutant Selection: The bacterial culture is plated on agar plates containing a concentration of this compound significantly above its Minimum Inhibitory Concentration (MIC). Only resistant mutants will be able to grow and form colonies.

  • Genomic DNA Extraction: Genomic DNA is extracted from both the wild-type (susceptible) and the resistant mutant colonies.

  • PCR Amplification of the rpoB gene: The rpoB gene is amplified from the extracted genomic DNA using Polymerase Chain Reaction (PCR) with primers specifically designed to flank the gene.

  • DNA Sequencing: The amplified PCR products are purified and sequenced using the Sanger sequencing method.[11][12]

  • Sequence Analysis: The DNA sequence of the rpoB gene from the resistant mutants is compared to the wild-type sequence to identify any mutations.

Genetic Complementation to Confirm the Role of rpoB Mutations

Objective: To confirm that the identified mutations in the rpoB gene are directly responsible for the observed resistance to this compound.

Methodology:

  • Plasmid Construction: A plasmid vector is engineered to carry a wild-type copy of the rpoB gene under the control of an appropriate promoter.

  • Transformation: The plasmid carrying the wild-type rpoB gene is introduced into the Rifamycin-resistant mutant cells through transformation.

  • Susceptibility Testing: The transformed resistant mutants (now carrying a wild-type copy of rpoB in addition to their mutated chromosomal copy) are tested for their susceptibility to this compound using MIC determination methods.

  • Analysis: If the introduction of the wild-type rpoB gene restores susceptibility to this compound in the resistant mutant, it confirms that the mutation in the chromosomal rpoB gene was the cause of resistance.[1]

Visualizing the Molecular Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound Mechanism of Action cluster_bacterium Bacterial Cell Rifamycin_Sodium Rifamycin Sodium RNAP DNA-dependent RNA Polymerase (RNAP) Rifamycin_Sodium->RNAP Binds to rpoB β-subunit (rpoB) RNAP->rpoB mRNA mRNA RNAP->mRNA Inhibits Elongation DNA Bacterial DNA DNA->RNAP Transcription Proteins Essential Proteins mRNA->Proteins Translation (Blocked) Cell_Death Bacterial Cell Death Proteins->Cell_Death

Caption: Mechanism of this compound action.

Experimental Workflow for Validating this compound's Target

Experimental Workflow Start Start: Susceptible Bacterial Strain Culture Culture Bacteria Start->Culture Plate Plate on Rifamycin Sodium Agar Culture->Plate Isolate Isolate Resistant Colonies Plate->Isolate Extract_DNA Extract Genomic DNA (Wild-type & Resistant) Isolate->Extract_DNA PCR PCR Amplification of rpoB gene Extract_DNA->PCR Sequence DNA Sequencing PCR->Sequence Analyze Sequence Analysis: Identify Mutations Sequence->Analyze Complementation Genetic Complementation Analyze->Complementation Plasmid Introduce Plasmid with Wild-type rpoB Complementation->Plasmid Test Test Susceptibility Plasmid->Test Validate Validate rpoB as the Target Test->Validate

Caption: Genetic validation workflow.

References

Safety Operating Guide

Personal protective equipment for handling Rifamycin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory professionals handling Rifamycin Sodium. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), others indicate potential risks such as serious eye irritation.[1][2][3] Given the varying information and the principle of maintaining the highest safety standards, a cautious approach is mandated. The chemical, physical, and toxicological properties have not been exhaustively investigated.[4]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against potential exposure.

Protection Type Required PPE Rationale and Guidelines
Eye/Face Protection Chemical safety goggles or glassesTo prevent eye contact, which may cause serious irritation.[2][3] In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[5]
Skin Protection Impervious gloves (e.g., nitrile) and a lab coatHandle with gloves and inspect them before use.[4] Use proper glove removal technique to avoid skin contact.[4] Wash hands thoroughly after handling.[2][6] In case of skin contact, wash off immediately with plenty of water.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N100 or P3)Required when there is a risk of dust formation or when engineering controls are insufficient.[2][4] Avoid breathing dust, fumes, or vapors.[2][6]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow minimizes risks during the handling of this compound.

Preparation:

  • Consult SDS: Always review the latest Safety Data Sheet before use.

  • Designate Area: Perform all handling procedures in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

Handling:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Handle the solid powder carefully to avoid creating dust.[5]

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing. This compound is soluble in water, DMSO, and ethanol.[3][8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Some sources recommend storage under an inert gas and protected from light.[4][9]

Post-Handling:

  • Decontamination: Clean the work area thoroughly.

  • Waste Disposal: Dispose of all contaminated materials and excess chemicals according to the disposal plan.

  • Doff PPE: Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.

Emergency and Disposal Plans

Immediate and appropriate responses to emergencies are critical.

Emergency Procedures:

Emergency Type Immediate Action Protocol
Spill Small Spill: Use appropriate personal protective equipment.[10] Sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[2][5] Clean the spill area thoroughly. Large Spill: Evacuate the area.[10] Contact your institution's emergency response team.[10] Ensure adequate ventilation.[4]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[5][6][10] Seek immediate medical attention.[2][7]
Skin Contact Remove contaminated clothing.[2] Wash the affected area immediately and copiously with soap and water for at least 15 minutes.[2][4] Seek medical attention if symptoms occur.[5]
Inhalation Move to fresh air immediately.[2][5] If breathing is difficult or stops, provide artificial respiration.[2] Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting.[2][6] Wash out the mouth with water.[2][7] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[7]

Disposal Plan:

Dispose of this compound waste in accordance with all local, state, and federal regulations.[4] While some sources suggest small quantities can be disposed of with household waste, it is best practice to treat it as chemical waste.[1] Collect waste in a clearly labeled, sealed container for pickup by a licensed waste disposal company.[7] Do not allow the product to enter drains or waterways.[4][6]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

Property Value
Molecular Formula C₃₇H₄₆NNaO₁₂[9]
Molecular Weight 719.75 g/mol [9]
Appearance Dark Red Powder[3]
Melting Point >215°C (decomposition)[3]
Solubility Soluble in water, ethanol, and DMSO[3][8]
Storage Temperature Room temperature; some sources recommend -20°C for long-term stability[3][11][12]

Visual Workflow for Safe Handling

The diagram below illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal.

Rifamycin_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Management A Consult Safety Data Sheet (SDS) B Prepare Workspace (Fume Hood) A->B C Assemble PPE & Spill Kit B->C D Don Required PPE C->D E Weigh Solid Material (Avoid Dust) D->E F Prepare Solution E->F G Decontaminate Work Area F->G J Collect Waste in Labeled Container F->J Emergency Emergency Event (Spill/Exposure) F->Emergency H Doff PPE Correctly G->H G->J I Wash Hands Thoroughly H->I K Store for Licensed Disposal J->K Emergency_Action Execute Emergency Protocol Emergency->Emergency_Action Emergency_Action->G After resolution

Caption: Standard operational workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin Sodium
Reactant of Route 2
Rifamycin Sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。